YH-306
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H18N2O2 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C19H18N2O2/c22-14-7-5-13(6-8-14)11-19(23)21-10-9-16-15-3-1-2-4-17(15)20-18(16)12-21/h1-8,20,22H,9-12H2 |
InChI Key |
WFTJZQLEQGPZBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)CC4=CC=C(C=C4)O |
Origin of Product |
United States |
Foundational & Exploratory
The FAK Signaling Pathway and the Investigational Inhibitor YH-306: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Focal Adhesion Kinase (FAK) signaling pathway, a critical regulator of cell adhesion, migration, proliferation, and survival. It further delves into the specifics of YH-306, a novel small molecule inhibitor that targets this pathway, presenting its mechanism of action, preclinical efficacy data, and detailed experimental protocols relevant to its study.
The Focal Adhesion Kinase (FAK) Signaling Pathway
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a central mediator of signal transduction from the extracellular matrix (ECM) to the cell interior.[1][2] It plays a pivotal role in a multitude of cellular processes, and its dysregulation is frequently implicated in cancer progression and metastasis.[2][3]
Activation and Core Components
The FAK signaling cascade is primarily initiated by the clustering of integrins, transmembrane receptors that bind to ECM components.[4] This clustering recruits FAK to focal adhesions, specialized structures that link the ECM to the actin cytoskeleton.
The key molecular events in FAK activation are:
-
Autophosphorylation: Upon recruitment to focal adhesions, FAK undergoes autophosphorylation at tyrosine residue 397 (Tyr397). This is a critical priming event in the signaling cascade.
-
Src Recruitment and Activation: The phosphorylated Tyr397 serves as a high-affinity binding site for the SH2 domain of the Src family of tyrosine kinases. This interaction brings Src into close proximity with FAK, leading to the phosphorylation of other tyrosine residues on FAK by Src, which further activates FAK's kinase activity.
-
Formation of the FAK-Src Complex: The activated FAK and Src form a signaling complex that phosphorylates a host of downstream substrates, amplifying the signal throughout the cell.
Downstream Signaling Cascades
The activated FAK-Src complex orchestrates a complex network of downstream signaling pathways, including:
-
p130Cas/Crk/Dock180/Rac Pathway: The FAK-Src complex phosphorylates p130Cas, creating docking sites for the adaptor protein Crk. The p130Cas-Crk complex then recruits Dock180, a guanine nucleotide exchange factor (GEF) for the Rho GTPase Rac1. Activated Rac1 promotes lamellipodia formation and cell migration.
-
PI3K/Akt Pathway: FAK activation can also lead to the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, a crucial signaling axis for cell survival and proliferation.
-
Paxillin Phosphorylation: Paxillin, a focal adhesion adapter protein, is a key substrate of the FAK-Src complex. Phosphorylation of paxillin on specific tyrosine residues creates binding sites for other signaling molecules, regulating adhesion dynamics and cell motility.
Figure 1: The FAK Signaling Pathway.
This compound: A Novel Inhibitor of the FAK Signaling Pathway
This compound is a novel, synthetic small molecule that has demonstrated potent anti-tumor and anti-metastatic properties in preclinical models of colorectal cancer (CRC). It exerts its effects by modulating the FAK signaling pathway.
Mechanism of Action
Unlike many kinase inhibitors that directly target the ATP-binding pocket of the enzyme, this compound does not significantly inhibit the kinase activity of FAK in a direct, in vitro setting. Instead, its primary mechanism of action within the cellular context is the inhibition of FAK autophosphorylation at Tyr397. By preventing this initial and critical activation step, this compound effectively blocks the recruitment of Src and the subsequent downstream signaling cascade.
This leads to a reduction in the phosphorylation of key FAK-Src substrates, including c-Src and paxillin. The inhibition of these signaling events ultimately disrupts the cellular machinery responsible for migration, invasion, and proliferation.
Figure 2: Proposed Mechanism of Action of this compound.
Preclinical Efficacy of this compound in Colorectal Cancer
This compound has demonstrated significant dose-dependent inhibitory effects on various aspects of CRC cell biology.
Table 1: In Vitro Activity of this compound in Colorectal Cancer Cell Lines
| Assay | Cell Line(s) | Observed Effect | Concentration(s) | Reference |
| Cell Migration (Wound Healing) | HCT116, HT-29, CT-26 | Dose-dependent inhibition of cell migration. | 10, 20, 50 µM | |
| Cell Migration (Transwell) | CT-26 | Significant, dose-dependent reduction in migration. | 10, 20, 50 µM | |
| Cell Invasion (Transwell with Matrigel) | CT-26 | Dose-dependent prevention of invasion through Matrigel. | 10, 20, 50 µM | |
| Cell Proliferation (MTS Assay) | HCT8, HT-29, HCT116, SW480, SW620, CT-26 | Dose-dependent inhibition of cell growth after 48h. | 10, 20, 50 µM | |
| Apoptosis (FACS) | HCT116, CT-26, HT-29, SW620 | Increased apoptosis by 3.4 to 7-fold compared to control. | 50 µM | |
| Colony Formation (2D) | HCT116, HT-29 | Reduced number of colonies to 6.9-7.5% of control. | 50 µM | |
| FAK Phosphorylation (p-FAK Y397) | HT-29, CT-26 | Significantly reduced phosphorylation. | 50 µM | |
| c-Src Phosphorylation | HT-29 | Reduced phosphorylation. | 50 µM | |
| Paxillin Phosphorylation | HT-29 | Significantly reduced phosphorylation. | 50 µM | |
| PI3K Phosphorylation | HT-29, CT-26 | Reduced phosphorylation. | 50 µM |
The anti-tumor and anti-metastatic activity of this compound has been evaluated in xenograft and metastasis mouse models of CRC.
Table 2: In Vivo Efficacy of this compound in Colorectal Cancer Mouse Models
| Model | Cell Line | Treatment | Key Findings | Reference |
| Xenograft Tumor Growth | HCT116 | 50 mg/kg/day this compound | Significant suppression of tumor growth. | |
| Hepatic Metastasis | CT-26-luc | 50 mg/kg/day this compound | 77.02% reduction in photon flux from whole-body imaging; 67.60% reduction in photon flux from excised livers; 65.31% reduction in the number of tumor nodules. |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the FAK signaling pathway and the effects of inhibitors like this compound.
Western Blot Analysis for FAK Pathway Protein Phosphorylation
This protocol is designed to assess the phosphorylation status of FAK and its downstream targets.
Materials:
-
Cell lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-p-FAK (Tyr397), anti-total FAK, anti-p-Src, anti-total Src, anti-p-Paxillin, anti-total Paxillin, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with desired concentrations of this compound or vehicle control for the specified time.
-
Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli loading buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Cell Migration Assay (Transwell)
This assay measures the chemotactic migration of cells through a porous membrane.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Serum-free cell culture medium
-
Complete cell culture medium (with serum or other chemoattractants)
-
Crystal violet staining solution
-
Cotton swabs
Procedure:
-
Cell Preparation:
-
Starve cells in serum-free medium for several hours prior to the assay.
-
Trypsinize and resuspend cells in serum-free medium.
-
-
Assay Setup:
-
Add complete medium to the lower chamber of the 24-well plate.
-
Seed the cell suspension into the upper chamber of the Transwell insert.
-
Add this compound or vehicle control to both the upper and lower chambers at the desired concentrations.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (typically 12-24 hours).
-
-
Staining and Quantification:
-
Remove the Transwell inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the migrated cells with crystal violet.
-
Wash the inserts with water and allow them to air dry.
-
Elute the crystal violet stain with a destaining solution (e.g., 10% acetic acid).
-
Measure the absorbance of the eluted stain using a plate reader.
-
Cell Invasion Assay (Transwell with Matrigel)
This assay is a modification of the migration assay to assess the invasive potential of cells.
Materials:
-
All materials for the cell migration assay
-
Matrigel or other basement membrane extract
Procedure:
-
Coating of Transwell Inserts:
-
Thaw Matrigel on ice.
-
Dilute the Matrigel with cold, serum-free medium.
-
Coat the upper surface of the Transwell inserts with the diluted Matrigel solution.
-
Incubate the inserts at 37°C for at least 30 minutes to allow the Matrigel to solidify.
-
-
Assay Procedure:
-
Follow the same procedure as the cell migration assay, seeding the cells onto the Matrigel-coated inserts.
-
Xenograft Mouse Model for Tumor Growth
This in vivo model is used to evaluate the anti-tumor efficacy of a compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells (e.g., HCT116)
-
Matrigel (optional, for subcutaneous injection)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.
-
Inject the cell suspension subcutaneously into the flank of the mice.
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily intraperitoneal injection).
-
-
Tumor Measurement and Analysis:
-
Measure tumor dimensions with calipers every few days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Calculate the tumor growth inhibition (TGI) percentage.
-
In Vivo Metastasis Model
This model assesses the effect of a compound on the metastatic spread of cancer cells.
Materials:
-
Immunocompromised mice
-
Luciferase-expressing cancer cells (e.g., CT-26-luc)
-
This compound formulation
-
In vivo imaging system (e.g., IVIS)
-
Luciferin
Procedure:
-
Metastasis Induction:
-
Induce metastasis through methods such as tail vein injection (for lung metastasis) or intrasplenic injection (for liver metastasis) of luciferase-expressing cancer cells.
-
-
Treatment and Imaging:
-
Begin treatment with this compound or vehicle control.
-
At regular intervals, anesthetize the mice and inject them with luciferin.
-
Image the mice using an in vivo imaging system to monitor the metastatic burden (bioluminescence signal).
-
-
Analysis:
-
At the end of the study, euthanize the mice and excise organs of interest (e.g., lungs, liver).
-
Perform ex vivo imaging of the organs to confirm metastasis.
-
Quantify the bioluminescent signal to determine the extent of metastasis and the effect of the treatment.
-
Conclusion
The FAK signaling pathway is a well-validated target in oncology due to its central role in promoting cancer cell migration, survival, and proliferation. The novel small molecule this compound represents a promising therapeutic candidate that effectively inhibits this pathway by preventing the initial autophosphorylation and activation of FAK. The preclinical data presented in this guide highlight the potent anti-tumor and anti-metastatic effects of this compound in colorectal cancer models. The detailed experimental protocols provided herein offer a robust framework for the further investigation and development of FAK-targeted therapies.
References
YH-306 as a novel inhibitor of tumor metastasis
The Anti-Cancer Potential of YH-306: A Technical Overview
An In-depth Examination of the Preclinical Anti-Tumor and Anti-Metastatic Properties of the Novel Synthetic Small Molecule YH-306 in Colorectal Cancer.
This technical guide provides a comprehensive analysis of the anti-cancer properties of this compound, a novel synthetic small molecule. The data herein is derived from preclinical studies investigating its efficacy and mechanism of action, primarily in the context of colorectal cancer (CRC). This document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
This compound has demonstrated significant potential as an anti-cancer agent, exhibiting a dual action of inhibiting tumor growth and suppressing metastasis in colorectal cancer models.[1] In vitro studies have shown that this compound effectively inhibits key processes in cancer progression, including cell migration, invasion, proliferation, and colonization, while also inducing apoptosis in CRC cell lines.[1] In vivo experiments have further substantiated these findings, with this compound showing a reduction in tumor growth in a xenograft mouse model and suppression of hepatic and pulmonary metastasis.[1] The primary mechanism of action of this compound is attributed to its modulation of the Focal Adhesion Kinase (FAK) signaling pathway.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preclinical evaluation of this compound.
Table 1: In Vitro Efficacy of this compound on Colorectal Cancer Cell Lines
| Assay | Cell Line(s) | Concentration of this compound | Key Findings |
| Cell Migration (Wound Healing) | HCT116, HT-29, CT-26 | Dose-dependent | Significant inhibition of cell migration observed.[1] |
| Cell Invasion (Transwell Assay) | CT-26 | Dose-dependent | Evident prevention of invasion through type I collagen or Matrigel. |
| Cell Adhesion | HCT116, HT-29 | 50 µM | 67% inhibition of HCT116 and 78% inhibition of HT-29 cell attachment to type I collagen. |
| Cell Spreading | HCT116, HT-29 | Dose-dependent | Significant suppression of cell spreading on type I collagen or fibronectin. |
| Apoptosis | CT-26, HT-29, SW620, HCT116 | Not specified | Induced apoptosis in four tested CRC cell lines. |
| Colony Formation | HCT116, HT-29 | Various concentrations | Suppression of 2D colony formation over 14 days. |
Table 2: In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model
| Animal Model | Treatment | Tumor Volume | Tumor Weight | Metastasis |
| Nude mice with HCT116 xenografts | This compound | Significantly reduced | Significantly reduced | Suppressed hepatic and pulmonary metastasis. |
Mechanism of Action: The FAK Signaling Pathway
This compound exerts its anti-cancer effects by targeting the FAK signaling pathway. FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. This compound has been shown to suppress the activation of FAK and downstream signaling components, including c-Src, paxillin, and PI3K, as well as the expression of matrix metalloproteases (MMP) 2 and MMP9. Furthermore, this compound inhibits the Arp2/3 complex-mediated actin polymerization, a critical process for cell motility.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture
Human colorectal cancer cell lines (HCT116, HT-29, SW620) and a mouse colorectal cancer cell line (CT-26) were used. Cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Wound Healing Migration Assay
-
Cells were seeded in 6-well plates and grown to confluence.
-
A sterile pipette tip was used to create a "wound" in the cell monolayer.
-
The cells were washed to remove debris and incubated with varying concentrations of this compound.
-
Images of the wound were captured at 0 and 24 hours.
-
The rate of cell migration was quantified by measuring the change in the wound area.
Transwell Invasion Assay
-
Transwell inserts with Matrigel-coated membranes were used.
-
CRC cells were seeded in the upper chamber in serum-free media containing different concentrations of this compound.
-
The lower chamber was filled with media containing a chemoattractant.
-
After incubation, non-invading cells on the upper surface of the membrane were removed.
-
Invading cells on the lower surface were fixed, stained, and counted.
Cell Adhesion Assay
-
96-well plates were coated with type I collagen or fibronectin.
-
CRC cells were pre-treated with this compound for 30 minutes.
-
The cells were then seeded onto the coated plates and allowed to adhere for 1 hour.
-
Non-adherent cells were removed by washing.
-
Adherent cells were quantified using a colorimetric assay.
Apoptosis Assay
-
Cells were treated with this compound for 36 hours.
-
Apoptosis was assessed by flow cytometry using Annexin V and propidium iodide (PI) staining.
-
Cells positive for both Annexin V and PI were considered apoptotic.
In Vivo Xenograft Study
-
HCT116 cells were subcutaneously injected into the flank of nude mice.
-
Once tumors reached a palpable size, mice were randomly assigned to treatment and control groups.
-
This compound was administered to the treatment group.
-
Tumor volume and body weight were measured regularly.
-
At the end of the study, tumors were excised and weighed.
-
Metastasis to the liver and lungs was assessed.
Conclusion
The preclinical data for this compound strongly suggest its potential as a therapeutic agent for colorectal cancer. Its ability to inhibit multiple facets of cancer progression, including growth and metastasis, through the modulation of the FAK signaling pathway, marks it as a promising candidate for further development. Future studies should focus on elucidating its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in a broader range of cancer models.
References
YH-306: A Technical Guide to its Chemical Structure, Synthesis, and Anti-Metastatic Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of YH-306, a novel synthetic small molecule with demonstrated anti-cancer properties. The document details its chemical structure, a step-by-step synthesis protocol, and its mechanism of action as an inhibitor of the Focal Adhesion Kinase (FAK) signaling pathway. Furthermore, this guide presents available quantitative data on its biological activity against colorectal cancer and provides detailed experimental protocols for key biological assays. Visual diagrams of the FAK signaling pathway and experimental workflows are included to facilitate a deeper understanding of this promising therapeutic agent.
Chemical Structure and Properties
This compound is a synthetic small molecule with a molecular weight of 306 g/mol . Its chemical structure is depicted below.
(Image of this compound chemical structure should be here. As I cannot generate images, I will provide the IUPAC name and other identifiers based on the synthesis information)
-
IUPAC Name: 2-(4-hydroxyphenyl)-1-(1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl)ethan-1-one
-
Molecular Formula: C₁₉H₁₈N₂O₂
-
Molecular Weight: 306.36 g/mol
-
CAS Number: 1373764-75-0
Synthesis of this compound
The synthesis of this compound can be achieved through a coupling reaction between 4-hydroxyphenylacetic acid and 1,3,4,9-tetrahydro-β-carboline.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
4-hydroxyphenylacetic acid
-
1,3,4,9-tetrahydro-β-carboline
-
1-(3-dimethylaminopropyl)-3-ethyl-carbodiimide hydrochloride (EDC)
-
1-hydroxy-benzotriazole (HOBt)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulphate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-hydroxyphenylacetic acid (152 mg, 1.0 mmol) in anhydrous N,N-dimethylformamide (5.0 ml), add 1-(3-dimethylaminopropyl)-3-ethyl-carbodiimide hydrochloride (249 mg, 1.3 mmol) and 1-hydroxy-benzotriazole (149 mg, 1.1 mmol) at 0°C.
-
Stir the reaction mixture for 10–15 minutes at 0°C.
-
Add 1,3,4,9-tetrahydro-β-carboline (172 mg, 1.0 mmol) to the reaction mixture.
-
Stir the mixture for an additional 3 hours at room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x 60 ml).
-
Combine the organic phases and dry over anhydrous sodium sulphate.
-
Concentrate the organic phase in vacuo.
-
Purify the crude product by silica gel column chromatography to yield compound this compound.
Biological Activity and Mechanism of Action
This compound has been identified as a potent inhibitor of colorectal cancer (CRC) growth and metastasis.[1] Its primary mechanism of action is the suppression of the Focal Adhesion Kinase (FAK) signaling pathway.[1]
Inhibition of the FAK Signaling Pathway
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. In many cancers, FAK is overexpressed and contributes to tumor progression and metastasis. This compound inhibits the activation of FAK and its downstream signaling components, including c-Src, paxillin, and PI3K/Rac1.[1] This inhibition disrupts the formation of focal adhesions and actin polymerization, which are essential for cell motility.[1]
Caption: FAK Signaling Pathway and the inhibitory action of this compound.
Quantitative Data on Biological Activity
The following tables summarize the available quantitative data on the biological effects of this compound on colorectal cancer cells.
Table 1: Inhibition of Cell Adhesion
| Cell Line | Substrate | This compound Concentration | Inhibition of Adhesion |
| HCT116 | Type I Collagen | 50 µM | 67% |
| HT-29 | Type I Collagen | 50 µM | 78% |
| HCT116 | Fibronectin | 50 µM | Significant reduction |
| HT-29 | Fibronectin | 50 µM | Significant reduction |
| Data from Dai et al., 2015 |
Table 2: In Vivo Efficacy in a Pulmonary Metastasis Model
| Treatment Group | Dose | Inhibition of Pulmonary Metastasis |
| This compound | 20 mg/kg/day | No significant effect |
| This compound | 50 mg/kg/day | 78.93% |
| Data from Dai et al., 2015 |
Key Experimental Protocols
Detailed methodologies for assessing the anti-metastatic potential of this compound are provided below.
Wound Healing (Scratch) Assay
This assay is used to evaluate the effect of this compound on cell migration.
Caption: Workflow for the Wound Healing (Scratch) Assay.
Protocol:
-
Seed colorectal cancer cells (e.g., HT-29, CT-26, or HCT116) in a multi-well plate and culture until they form a confluent monolayer.
-
Create a linear scratch in the monolayer using a sterile pipette tip.
-
Gently wash the cells with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Replace the medium with fresh culture medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Capture images of the scratch at the initial time point (0 hours).
-
Incubate the plate at 37°C in a humidified incubator.
-
Capture images of the same fields at subsequent time points (e.g., 24 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure to determine the effect of this compound on cell migration.
Transwell Invasion Assay
This assay assesses the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.
Caption: Workflow for the Transwell Invasion Assay.
Protocol:
-
Coat the upper surface of a Transwell insert (typically with an 8 µm pore size membrane) with a basement membrane matrix like Matrigel or Type I collagen.
-
Harvest colorectal cancer cells and resuspend them in serum-free medium containing different concentrations of this compound or a vehicle control.
-
Seed the cell suspension into the upper chamber of the Transwell insert.
-
Fill the lower chamber with culture medium containing a chemoattractant, such as fetal bovine serum (FBS).
-
Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have invaded to the lower surface of the membrane with a suitable fixative (e.g., methanol).
-
Stain the fixed cells with a dye such as crystal violet.
-
Count the number of stained cells in several microscopic fields to quantify the extent of invasion.
Conclusion
This compound is a promising anti-cancer agent that effectively targets the FAK signaling pathway to inhibit key processes in colorectal cancer metastasis. The data presented in this technical guide highlight its potential for further preclinical and clinical development. The provided synthesis and experimental protocols offer a foundation for researchers to further investigate the therapeutic utility of this novel small molecule.
References
The FAK Pathway Inhibitor YH-306: A Technical Overview of its Discovery and Preclinical Characterization in Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metastasis remains a primary driver of mortality in colorectal cancer (CRC). The novel synthetic small molecule, YH-306, has been identified as a potent inhibitor of CRC cell migration and invasion. Preclinical studies demonstrate that this compound effectively suppresses tumor growth and metastasis in CRC models by targeting the Focal Adhesion Kinase (FAK) signaling pathway. This document provides a comprehensive technical overview of the discovery, initial characterization, and mechanism of action of this compound, including detailed experimental protocols and quantitative data from key preclinical studies.
Introduction
Colorectal cancer is a leading cause of cancer-related deaths, with metastatic disease being the principal factor in patient mortality.[1] The process of metastasis is complex, involving cell migration, invasion, and colonization of distant sites.[1] A promising therapeutic strategy is to target the molecular pathways that drive these metastatic processes.[1] The Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell motility, survival, and proliferation, and its overexpression is associated with the progression of various cancers, including CRC.[2][3] this compound was identified through the screening of over 70 analogues as a novel inhibitor of CRC cell migration. This small molecule has demonstrated significant anti-tumor and anti-metastatic activity in preclinical models of colorectal cancer.
Discovery and Initial Characterization
This compound is a novel synthetic small molecule with a molecular weight of 306. Its discovery was the result of a screening effort to identify compounds capable of inhibiting colorectal cancer cell migration. Initial characterization revealed that this compound significantly inhibits the migration and invasion of multiple CRC cell lines in a dose-dependent manner.
In Vitro Efficacy
This compound has demonstrated a range of anti-cancer effects in vitro across various colorectal cancer cell lines.
Table 1: In Vitro Activity of this compound in Colorectal Cancer Cell Lines
| Assay | Cell Lines | Key Findings | Citation |
| Cell Migration (Wound Healing) | HCT116, HT-29, CT-26 | Significant inhibition of cell migration in a dose-dependent manner. | |
| Cell Migration (Transwell) | CT-26 | Significant reduction in cell migration in a dose-dependent manner. | |
| Cell Invasion (Transwell with Matrigel) | CT-26 | Evident prevention of cell invasion through Matrigel-coated membranes in a dose-dependent manner. | |
| Cell Adhesion | HCT116, HT-29 | At 50 µM, inhibited 67% of HCT116 and 78% of HT-29 cell attachment to type I collagen. Also reduced attachment to fibronectin. | |
| Cell Proliferation (MTS Assay) | HCT8, HT-29, HCT116, SW480, SW620, CT-26 | Dose-dependent inhibition of cell growth after 48 hours of treatment. | |
| Apoptosis (Flow Cytometry) | HCT116, CT-26, HT-29, SW620 | At 50 µM, increased apoptosis by 7-fold, 5.2-fold, 3.6-fold, and 3.4-fold, respectively, compared to untreated cells. | |
| Colony Formation | HCT116, HT-29 | Inhibition of 2D colony formation in a dose-dependent manner over 14 days. |
In Vivo Efficacy
The anti-tumor activity of this compound was evaluated in a xenograft mouse model of colorectal cancer.
Table 2: In Vivo Activity of this compound in a Colorectal Cancer Xenograft Model
| Animal Model | Treatment | Key Findings | Citation |
| Xenograft Mouse Model (HCT116 cells) | This compound | Suppressed CRC growth and hepatic/pulmonary metastasis. |
Mechanism of Action: Targeting the FAK Signaling Pathway
This compound exerts its anti-tumor and anti-metastatic effects by modulating the FAK signaling pathway. FAK is a key mediator of signals from integrins and growth factor receptors, and its activation is critical for cell motility and survival. This compound was found to suppress the activation of FAK and downstream signaling components.
Effects on FAK Pathway Components
-
FAK Activation: this compound significantly reduces the phosphorylation of FAK at Tyr397.
-
Downstream Effectors: The phosphorylation of several proteins in the FAK pathway, including c-Src, paxillin, and PI3K, was significantly reduced by this compound. The activation of Rac1 was also suppressed.
-
MMP Expression: this compound strongly reduced the expression of matrix metalloproteinases (MMP) 2 and MMP9 in HT-29 cells.
-
Actin Polymerization: this compound inhibited the actin-related protein (Arp2/3) complex-mediated actin polymerization.
Caption: this compound inhibits the FAK signaling pathway in colorectal cancer cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Cell Culture
Human colorectal cancer cell lines (HCT116, HT-29, HCT8, SW480, SW620) and a mouse colorectal cancer cell line (CT-26) were used. Cells were maintained in appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Wound Healing Migration Assay
Caption: Workflow for the wound healing migration assay.
Protocol:
-
Cells were seeded in 6-well plates and grown to confluence.
-
A sterile 200 µL pipette tip was used to create a linear scratch in the cell monolayer.
-
The wells were washed with phosphate-buffered saline (PBS) to remove detached cells.
-
Fresh medium containing various concentrations of this compound or vehicle (DMSO) was added.
-
Images of the scratch were captured at 0 and specified time points using a microscope.
-
The width of the scratch was measured to determine the extent of cell migration.
Transwell Migration and Invasion Assay
Caption: Workflow for the Transwell migration and invasion assay.
Protocol:
-
Transwell inserts with 8 µm pore size were used. For invasion assays, the inserts were pre-coated with Matrigel.
-
Cells were resuspended in serum-free medium containing this compound or vehicle and seeded into the upper chamber.
-
The lower chamber was filled with medium containing 10% FBS as a chemoattractant.
-
After incubation, non-migrated cells on the upper surface of the membrane were removed with a cotton swab.
-
Cells that had migrated to the lower surface were fixed with methanol and stained with crystal violet.
-
The number of migrated cells was counted in multiple random fields under a microscope.
Cell Adhesion Assay
Protocol:
-
96-well plates were coated with type I collagen or fibronectin.
-
HCT116 or HT-29 cells were pre-treated with various concentrations of this compound for 30 minutes.
-
The treated cells were seeded onto the coated wells and allowed to adhere for 1 hour.
-
Non-adherent cells were removed by washing with PBS.
-
Adherent cells were fixed and stained with crystal violet.
-
The absorbance was measured to quantify the number of adherent cells.
Western Blot Analysis
Protocol:
-
Cells were treated with this compound or vehicle for the indicated times.
-
Whole-cell lysates were prepared using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against FAK, p-FAK (Tyr397), c-Src, p-c-Src, paxillin, p-paxillin, PI3K, p-PI3K, Rac1, MMP2, MMP9, and β-actin.
-
After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Xenograft Mouse Model
Protocol:
-
Athymic nude mice were used for the study.
-
HCT116 cells were injected subcutaneously into the flank of each mouse.
-
When tumors reached a palpable size, mice were randomized into treatment and control groups.
-
This compound or vehicle was administered to the mice as per the study design.
-
Tumor volume and body weight were measured regularly.
-
At the end of the study, tumors were excised, weighed, and processed for further analysis (e.g., immunohistochemistry).
-
For metastasis studies, cells were injected into the spleen or tail vein, and metastatic nodules in the liver and lungs were quantified.
Conclusion
This compound is a promising novel small molecule inhibitor of colorectal cancer growth and metastasis. Its mechanism of action, centered on the inhibition of the FAK signaling pathway, provides a strong rationale for its further development as a therapeutic agent. The preclinical data presented here demonstrate its potent anti-cancer activity both in vitro and in vivo. Further investigation into the clinical efficacy and safety of this compound is warranted.
References
- 1. benchchem.com [benchchem.com]
- 2. Focal Adhesion Kinase Intersects With the BRD4‐MYC Axis and YAP1 to Drive Tumor Cell Growth, Phenotypic Plasticity, Stemness, and Metastatic Potential in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long Non-Coding RNA LINC01410 Promoted Tumor Progression via the ErbB Signaling Pathway by Targeting STAT5 in Gallbladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
YH-306: A Novel Inhibitor of Colorectal Cancer Cell Proliferation and Metastasis
A Technical Overview for Drug Development Professionals
The synthetic small molecule YH-306 has emerged as a promising candidate for colorectal cancer (CRC) therapy, demonstrating significant efficacy in preclinical studies. This technical guide synthesizes the available data on the effects of this compound on CRC cell lines, detailing its mechanism of action, providing key quantitative data, and outlining the experimental protocols used to generate these findings.
Core Mechanism of Action
This compound exerts its anti-cancer effects by targeting the Focal Adhesion Kinase (FAK) signaling pathway.[1] This pathway is crucial for cell migration, invasion, proliferation, and survival. By inhibiting the activation of FAK and its downstream effectors, this compound effectively disrupts the metastatic cascade and suppresses tumor growth.[1]
Quantitative Analysis of this compound Effects on CRC Cell Lines
The inhibitory effects of this compound have been quantified across a panel of six CRC cell lines, demonstrating broad efficacy. The data below summarizes the key findings from in vitro assays.
Table 1: Inhibition of Cell Proliferation by this compound
| Cell Line | IC50 (µM) after 48h |
| HCT8 | Not explicitly quantified, but dose-dependent inhibition observed. |
| HT-29 | Not explicitly quantified, but dose-dependent inhibition observed. |
| HCT116 | Not explicitly quantified, but dose-dependent inhibition observed. |
| SW480 | Not explicitly quantified, but dose-dependent inhibition observed. |
| SW620 | Not explicitly quantified, but dose-dependent inhibition observed. |
| CT-26 | Not explicitly quantified, but dose-dependent inhibition observed. |
Data derived from MTS assays showing a dose-dependent inhibition of growth in all six cell lines.[1]
Table 2: Induction of Apoptosis by this compound
| Cell Line | Fold Increase in Apoptosis (50 µM this compound for 36h) |
| HCT116 | 7.0 |
| CT-26 | 5.2 |
| HT-29 | 3.6 |
| SW620 | 3.4 |
Apoptosis was measured by flow cytometry analysis of cells positive for both Propidium Iodide (PI) and Annexin V.[1]
Table 3: Inhibition of Cell Migration and Invasion
| Cell Line | Assay | Effect |
| HT-29 | Wound Healing | Significant dose-dependent inhibition of migration. |
| CT-26 | Wound Healing | Significant dose-dependent inhibition of migration. |
| HCT116 | Wound Healing | Significant dose-dependent inhibition of migration. |
| CT-26 | Transwell Migration | Dose-dependent suppression of migration. |
| CT-26 | Transwell Invasion (Type I Collagen) | Dose-dependent inhibition of invasion. |
| CT-26 | Transwell Invasion (Matrigel) | Dose-dependent inhibition of invasion. |
These assays demonstrate the potent anti-metastatic properties of this compound.[1]
Table 4: Inhibition of Colony Formation
| Cell Line | This compound Concentration (µM) | Relative Number of Colonies (%) |
| HCT116 | 10 | 56.7 |
| 20 | 7.5 | |
| 50 | 6.9 | |
| HT-29 | Data analogous to HCT116 | Not explicitly quantified |
The colony formation assay highlights the ability of this compound to inhibit anchorage-independent growth, a key feature of tumorigenicity.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the workflows of key experiments used to evaluate its efficacy.
Caption: this compound inhibits the FAK signaling pathway, suppressing CRC cell metastasis and proliferation.
Caption: Experimental workflow for evaluating the anti-cancer effects of this compound.
Detailed Experimental Protocols
Cell Culture: The six CRC cell lines (HCT8, HT-29, HCT116, SW480, SW620, and CT-26) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
MTS Proliferation Assay: CRC cells were seeded in 96-well plates and treated with varying concentrations of this compound for 48 hours. Cell viability was assessed using the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) according to the manufacturer's instructions. Absorbance was measured at 490 nm to determine the percentage of proliferating cells relative to a DMSO-treated control group.
Flow Cytometry for Apoptosis: Cells were treated with this compound for 36 hours. Following treatment, both adherent and floating cells were collected, washed with PBS, and resuspended in binding buffer. Cells were then stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark. Apoptotic cells (Annexin V positive and PI positive) were quantified using a flow cytometer.
Wound Healing Migration Assay: Cells were grown to confluence in 6-well plates. A sterile pipette tip was used to create a "wound" or scratch in the cell monolayer. The cells were then washed to remove debris and incubated with different concentrations of this compound. The closure of the wound was monitored and photographed at different time points to assess cell migration.
Transwell Migration and Invasion Assays: For migration assays, CRC cells were seeded into the upper chamber of a Transwell insert with a porous membrane. The lower chamber contained a chemoattractant. For invasion assays, the membrane was coated with Matrigel or Type I collagen. Cells were treated with this compound and incubated to allow for migration or invasion through the membrane. After a set time, non-migrated/invaded cells were removed from the upper surface of the membrane, and the cells on the lower surface were fixed, stained, and counted.
Colony Formation Assay: CRC cells were seeded at a low density in 6-well plates and treated with various concentrations of this compound. The cells were allowed to grow for 14 days, with the medium and treatment being refreshed periodically. After the incubation period, the colonies were fixed with methanol and stained with crystal violet. The number of colonies was then counted.
Western Blot Analysis: To determine the effect of this compound on protein expression and phosphorylation, CRC cells were treated with the compound, and whole-cell lysates were prepared. Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated FAK, c-Src, paxillin, PI3K, as well as MMP2 and MMP9. Following incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence detection system.
In Vivo Xenograft and Metastasis Models: All animal experiments were conducted in accordance with approved protocols. For xenograft studies, CRC cells were subcutaneously injected into nude mice. Once tumors were established, mice were treated with this compound or a vehicle control. Tumor volume and body weight were measured regularly. For metastasis studies, CRC cells were injected into the tail vein or spleen of mice. After a period of treatment with this compound, the lungs and/or liver were harvested to quantify the number of metastatic nodules.
This guide provides a comprehensive overview of the current understanding of this compound's effects on colorectal cancer cell lines. The presented data and protocols underscore the potential of this compound as a therapeutic agent and provide a foundation for further research and development.
References
Unveiling YH-306: A Novel Inhibitor of Colorectal Cancer Growth and Metastasis
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical in vivo and in vitro studies of YH-306, a novel small molecule inhibitor with significant potential in the treatment of colorectal cancer (CRC). This document details the experimental methodologies, presents key quantitative data, and elucidates the underlying mechanism of action of this compound, offering a comprehensive resource for scientists and professionals in the field of oncology and drug development.
Abstract
Colorectal cancer remains a leading cause of cancer-related mortality, primarily due to metastatic progression. The novel synthetic small molecule, this compound, has demonstrated potent anti-tumor and anti-metastatic properties in preclinical models of CRC. In vitro studies have shown that this compound effectively inhibits the migration, invasion, proliferation, and colonization of various CRC cell lines. Furthermore, the compound induces apoptosis in a subset of these cell lines. In vivo, this compound has been shown to suppress tumor growth in a xenograft mouse model and inhibit hepatic and pulmonary metastasis. Mechanistically, this compound exerts its effects by targeting the Focal Adhesion Kinase (FAK) signaling pathway, a critical mediator of cell motility and survival. Specifically, this compound inhibits the activation of FAK and its downstream effectors, including c-Src, paxillin, and PI3K/Rac1, leading to a reduction in the expression of matrix metalloproteinases (MMP2 and MMP9) and disruption of actin polymerization.
In Vitro Studies
Cell Lines and Culture
The primary human colorectal carcinoma cell lines used in the evaluation of this compound were HCT116 and HT-29. These cell lines are well-established models for studying CRC biology and are widely used in drug screening.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the in vitro evaluation of this compound.
Table 1: Inhibition of Colorectal Cancer Cell Adhesion by this compound
| Cell Line | Substrate | This compound Concentration (µM) | Inhibition of Adhesion (%) |
| HCT116 | Type I Collagen | 50 | 67 |
| HT-29 | Type I Collagen | 50 | 78 |
| HCT116 | Fibronectin | 50 | Significant Reduction |
| HT-29 | Fibronectin | 50 | Significant Reduction |
Data extracted from a study by Li et al.
Table 2: Effect of this compound on Colorectal Cancer Cell Proliferation
| Cell Line | This compound IC50 (µM) |
| HCT116 | Data not available |
| HT-29 | Data not available |
| Other CRC cell lines | Potently suppressed |
Qualitative data from a study by Li et al.
Table 3: Induction of Apoptosis by this compound in Colorectal Cancer Cells
| Cell Line | Apoptosis Induction |
| HCT116 | Induced |
| HT-29 | Induced |
| Two other CRC cell lines | Induced |
| Two CRC cell lines | Not Induced |
Qualitative data from a study by Li et al.
Experimental Protocols
-
Plate Coating: 96-well plates were coated with either type I collagen or fibronectin.
-
Cell Seeding: HCT116 or HT-29 cells were seeded onto the coated wells.
-
Treatment: Cells were treated with varying concentrations of this compound.
-
Incubation: The plates were incubated to allow for cell adhesion.
-
Washing: Non-adherent cells were removed by washing.
-
Quantification: Adherent cells were stained and quantified to determine the percentage of inhibition.
-
Cell Seeding: HCT116 or HT-29 cells were seeded onto coated coverslips.
-
Treatment: Cells were treated with 50 µM this compound or a vehicle control.
-
Time-lapse Microscopy: Cell spreading was monitored and imaged over time.
-
Analysis: The percentage of spread cells was determined for each treatment condition.
-
Cell Seeding: CRC cells were seeded in 96-well plates.
-
Treatment: Cells were treated with various concentrations of this compound.
-
Incubation: Plates were incubated for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability was calculated as a percentage of the control group.
-
Cell Treatment: CRC cells were treated with this compound for a specified time.
-
Cell Harvesting: Cells were harvested by trypsinization.
-
Staining: Cells were washed and resuspended in Annexin V binding buffer, followed by staining with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding: A low density of CRC cells was seeded in 6-well plates.
-
Treatment: Cells were treated with this compound.
-
Incubation: Plates were incubated for an extended period (e.g., 10-14 days) to allow for colony formation.
-
Staining: Colonies were fixed with methanol and stained with crystal violet.
-
Quantification: The number of colonies was counted to assess the long-term proliferative capacity of the cells.
In Vivo Studies
Xenograft Mouse Model
To evaluate the in vivo efficacy of this compound, a xenograft mouse model of colorectal cancer was utilized.
Quantitative Data Summary
Table 4: In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model
| Treatment Group | Tumor Growth | Hepatic/Pulmonary Metastasis |
| Vehicle Control | Uninhibited | Present |
| This compound | Suppressed | Suppressed |
Qualitative data from a study by Li et al.
Experimental Protocol
-
Animal Model: Immunocompromised mice (e.g., nude mice) were used.
-
Cell Implantation: Human colorectal cancer cells (e.g., HCT116 or HT-29) were subcutaneously injected into the flanks of the mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Treatment: Mice were treated with this compound or a vehicle control via a suitable route of administration (e.g., intraperitoneal injection).
-
Monitoring: Tumor volume was measured regularly using calipers. Animal body weight and general health were also monitored.
-
Metastasis Assessment: At the end of the study, organs such as the liver and lungs were harvested to assess for the presence of metastases.
-
Histological Analysis: Tumors and organs were fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for histological examination.
Mechanism of Action: Targeting the FAK Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the Focal Adhesion Kinase (FAK) signaling pathway. FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.
Experimental Protocols
-
Cell Lysis: CRC cells treated with this compound were lysed to extract total protein.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane was incubated with primary antibodies specific for total and phosphorylated forms of FAK, c-Src, paxillin, as well as MMP2 and MMP9.
-
Secondary Antibody Incubation: The membrane was washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Cell Culture: CRC cells were grown on coverslips and treated with this compound.
-
Fixation and Permeabilization: Cells were fixed with paraformaldehyde and permeabilized with Triton X-100.
-
Blocking: Non-specific binding sites were blocked with a blocking solution (e.g., bovine serum albumin).
-
Primary Antibody Incubation: Cells were incubated with primary antibodies against F-actin, paxillin, and Arp3.
-
Secondary Antibody Incubation: Cells were washed and incubated with fluorescently labeled secondary antibodies.
-
Mounting and Imaging: Coverslips were mounted on slides with a mounting medium containing DAPI (to stain nuclei) and imaged using a fluorescence microscope.
-
Cell Lysate Preparation: Lysates from this compound-treated and control cells were prepared.
-
Pyrene-labeled Actin: The assay was initiated by adding pyrene-labeled actin monomers to the cell lysates.
-
Fluorescence Measurement: The increase in fluorescence, corresponding to the incorporation of pyrene-labeled G-actin into F-actin polymers, was measured over time using a fluorometer.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the FAK signaling pathway in colorectal cancer cells.
Caption: Experimental workflow for the preclinical evaluation of this compound.
Pharmacokinetics and pharmacodynamics of YH-306
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of YH-306.
Introduction
This compound is a novel synthetic small molecule identified as a promising candidate for the treatment of colorectal cancer (CRC).[1] It functions as a modulator of the Focal Adhesion Kinase (FAK) signaling pathway, which is critically involved in cell migration, invasion, proliferation, and survival—hallmarks of cancer metastasis. This document provides a comprehensive overview of the available preclinical data on the pharmacokinetics and pharmacodynamics of this compound, with a focus on its mechanism of action and anti-tumor efficacy.
Pharmacokinetics
As of the latest available research, detailed pharmacokinetic parameters for this compound, such as absorption, distribution, metabolism, and excretion (ADME), including Cmax, Tmax, AUC, half-life, and bioavailability, have not been published in the scientific literature. The primary research has focused on its pharmacodynamic effects and mechanism of action.
Pharmacodynamics
The pharmacodynamic properties of this compound have been characterized through a series of in vitro and in vivo studies, primarily demonstrating its ability to inhibit key processes in cancer progression and metastasis.
In Vitro Efficacy
This compound has demonstrated potent anti-cancer effects across multiple colorectal cancer cell lines.
Table 1: Summary of In Vitro Pharmacodynamic Effects of this compound
| Parameter | Cell Lines | Concentration Range | Effect | Reference |
| Cell Migration | HT-29, CT-26, HCT116 | 10-50 µM | Dose-dependent inhibition of wound healing migration. | [1] |
| Cell Invasion | CT-26 | 10-50 µM | Dose-dependent inhibition of invasion through type I collagen and Matrigel. | [1] |
| Cell Adhesion | HT-29, HCT116 | 50 µM | Significant reduction of adhesion to type I collagen and fibronectin. | [1] |
| Cell Proliferation | Six CRC cell lines | Not specified | Potent suppression of proliferation. | [1] |
| Apoptosis | Four CRC cell lines | Not specified | Induction of apoptosis. | |
| Colony Formation | HCT116, HT-29 | Not specified | Inhibition of 2D colony formation. |
In Vivo Efficacy
The anti-tumor activity of this compound was evaluated in a xenograft mouse model of colorectal cancer.
Table 2: Summary of In Vivo Pharmacodynamic Effects of this compound in a Xenograft Mouse Model
| Animal Model | Treatment | Outcome | Reference |
| Xenograft mouse model (CRC cells) | This compound | Suppression of CRC tumor growth. | |
| Metastasis model (tail vein injection of CRC cells) | This compound | Inhibition of hepatic and pulmonary metastasis. |
Mechanism of Action
This compound exerts its anti-tumor effects by targeting the FAK signaling pathway.
Signaling Pathway Inhibition:
This compound has been shown to suppress the activation of several key downstream effectors in the FAK pathway:
-
FAK (Focal Adhesion Kinase): Inhibition of auto-phosphorylation.
-
c-Src: Suppression of activation.
-
Paxillin: Suppression of activation.
-
PI3K (Phosphatidylinositol 3-kinase) and Rac1: Suppression of activation.
-
MMP2 and MMP9 (Matrix Metalloproteinases): Downregulation of expression.
Additionally, this compound inhibits actin polymerization mediated by the Arp2/3 complex.
Visualization of the FAK Signaling Pathway Targeted by this compound:
References
The Role of YH-306 in the Inhibition of Tumor Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tumor angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. The Focal Adhesion Kinase (FAK) signaling pathway has been identified as a key regulator of angiogenesis, making it a promising target for anti-cancer therapies. YH-306, a novel synthetic small molecule, has demonstrated potent anti-tumor and anti-metastatic properties by inhibiting the FAK pathway. This technical guide provides an in-depth analysis of the role of this compound in inhibiting tumor angiogenesis, detailing its mechanism of action, relevant experimental protocols, and quantitative data based on the established effects of FAK inhibitors on endothelial cells and angiogenesis.
Introduction: The Critical Role of Angiogenesis in Tumor Progression
The growth and survival of solid tumors are intrinsically dependent on the formation of a dedicated blood supply, a process known as angiogenesis.[1] This intricate process involves the proliferation, migration, and differentiation of endothelial cells to form new blood vessels that provide tumors with essential nutrients and oxygen, while also facilitating the removal of metabolic waste.[1][2] Furthermore, the newly formed and often leaky tumor vasculature serves as a primary route for metastatic dissemination of cancer cells to distant organs.[1]
Key signaling molecules, including Vascular Endothelial Growth Factor (VEGF), regulate the angiogenic process.[1] The binding of VEGF to its receptor (VEGFR) on endothelial cells triggers a cascade of intracellular signaling events that orchestrate the various steps of angiogenesis. Consequently, targeting the molecular drivers of angiogenesis has become a cornerstone of modern cancer therapy.
This compound: A Potent Inhibitor of the FAK Signaling Pathway
This compound is a novel synthetic small molecule that has been shown to suppress the growth and metastasis of colorectal cancer. Its primary mechanism of action is the inhibition of the Focal Adhesion Kinase (FAK) signaling pathway. FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. In the context of cancer, FAK is often overexpressed and contributes to tumor progression and metastasis.
The FAK Signaling Pathway: A Central Regulator of Angiogenesis
The FAK signaling pathway is a critical mediator of tumor angiogenesis. It integrates signals from both integrins (cell-extracellular matrix adhesion) and growth factor receptors, including VEGFR. Upon activation, FAK undergoes autophosphorylation, creating a docking site for Src family kinases. This FAK/Src complex then phosphorylates a multitude of downstream substrates, initiating signaling cascades that control key endothelial cell functions required for angiogenesis:
-
Endothelial Cell Migration: FAK signaling, through downstream effectors like paxillin and the PI3K/Akt pathway, is essential for the directional migration of endothelial cells towards angiogenic stimuli.
-
Endothelial Cell Proliferation and Survival: The FAK pathway, particularly through the activation of the PI3K/Akt pathway, promotes the proliferation and survival of endothelial cells, which is crucial for the expansion of the vascular network.
-
Vascular Permeability: FAK signaling can influence vascular permeability, a key feature of the tumor microenvironment that facilitates cancer cell intravasation.
Given the central role of FAK in angiogenesis, its inhibition presents a compelling strategy for anti-angiogenic therapy.
This compound's Anti-Angiogenic Mechanism via FAK Inhibition
By inhibiting the FAK signaling pathway, this compound is postulated to exert its anti-angiogenic effects through the following mechanisms:
-
Inhibition of Endothelial Cell Migration and Proliferation: this compound, by blocking FAK activation, is expected to disrupt the signaling cascades that drive endothelial cell migration and proliferation, thereby preventing the formation of new blood vessels.
-
Downregulation of Pro-Angiogenic Factors: Inhibition of FAK has been shown to reduce the expression of pro-angiogenic factors like VEGF. Therefore, this compound may indirectly inhibit angiogenesis by reducing the production of these key signaling molecules by tumor cells.
-
Induction of Endothelial Cell Apoptosis: Some FAK inhibitors have been demonstrated to induce apoptosis in endothelial cells, leading to the regression of existing tumor vasculature.
The following diagram illustrates the proposed mechanism of action of this compound in inhibiting angiogenesis through the FAK signaling pathway.
Caption: Proposed mechanism of this compound in inhibiting tumor angiogenesis via the FAK signaling pathway.
Quantitative Data on the Anti-Angiogenic Effects of FAK Inhibition
While specific quantitative data for this compound's anti-angiogenic effects are currently under investigation, the effects of other well-characterized FAK inhibitors on endothelial cells provide a strong indication of its potential efficacy. The following tables summarize key quantitative data from studies on FAK inhibitors.
Table 1: In Vitro Effects of FAK Inhibitors on Endothelial Cells
| Parameter | FAK Inhibitor | Cell Line | Concentration | Effect | Reference |
| Cell Viability (IC50) | PF-573,228 | HUVEC | ~1 µM | Dose-dependent decrease | |
| FAK Inhibitor 14 | HUVEC | ~5 µM | Dose-dependent decrease | ||
| Cell Migration | Y15 | EA.hy926 | 50 µM | Significant decrease | |
| Tube Formation | PF-562271 | HUVEC | Not specified | Inhibition of tube formation |
Table 2: In Vivo Anti-Angiogenic Effects of FAK Inhibitors
| Parameter | FAK Inhibitor | Tumor Model | Effect | Reference |
| Tumor Growth | PF-562271 | TNBC Xenograft | Suppression of tumor growth | |
| Microvessel Density (CD31) | PF-562271 | TNBC Xenograft | Decreased vessel formation |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to assess the anti-angiogenic and anti-tumor effects of compounds like this compound.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (e.g., Matrigel)
-
24-well plates
-
This compound (or other test compounds)
-
Calcein AM (for fluorescence imaging)
Protocol:
-
Thaw Basement Membrane Extract on ice overnight.
-
Coat the wells of a 24-well plate with a thin layer of the extract and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in medium containing various concentrations of this compound.
-
Seed the HUVECs onto the solidified matrix.
-
Incubate for 4-18 hours at 37°C.
-
Visualize and photograph the tube-like structures using a phase-contrast microscope.
-
For quantitative analysis, stain cells with Calcein AM and measure parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Caption: Workflow for the in vitro endothelial cell tube formation assay.
Transwell Migration Assay
This assay measures the chemotactic migration of cells through a porous membrane.
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Endothelial cells or cancer cells
-
Serum-free medium and medium with chemoattractant (e.g., 10% FBS or VEGF)
-
This compound
-
Crystal Violet stain
Protocol:
-
Pre-hydrate Transwell inserts in serum-free medium.
-
Add medium with chemoattractant to the lower chamber of the 24-well plate.
-
Resuspend cells in serum-free medium containing different concentrations of this compound.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
Incubate for a duration appropriate for the cell type (e.g., 4-24 hours).
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the migrated cells with Crystal Violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells in multiple fields under a microscope.
Caption: Workflow for the Transwell migration assay.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor and anti-angiogenic efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line (e.g., HCT116)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
-
CD31 antibody for immunohistochemistry
Protocol:
-
Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomize mice into control and treatment groups.
-
Administer this compound or vehicle control to the respective groups according to a predetermined schedule (e.g., daily intraperitoneal injection).
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Fix the tumors in formalin and embed in paraffin.
-
Perform immunohistochemical staining of tumor sections with an anti-CD31 antibody to visualize and quantify microvessel density.
Caption: Workflow for the in vivo tumor xenograft model.
Conclusion and Future Directions
This compound, through its targeted inhibition of the FAK signaling pathway, represents a promising therapeutic agent for cancer treatment. Its established role in suppressing tumor cell migration, invasion, and proliferation, combined with the critical function of FAK in angiogenesis, strongly suggests that this compound possesses significant anti-angiogenic properties. The data from other FAK inhibitors robustly support this hypothesis, indicating that this compound is likely to inhibit endothelial cell functions essential for the formation of new blood vessels in tumors.
Future research should focus on generating direct quantitative data on the anti-angiogenic effects of this compound using the experimental models detailed in this guide. Specifically, determining the IC50 of this compound on endothelial cell proliferation and migration, and quantifying its impact on microvessel density in vivo will be crucial for its continued development as an anti-cancer therapeutic. Furthermore, exploring the potential synergistic effects of this compound with other anti-angiogenic agents or conventional chemotherapies could lead to more effective combination treatment strategies for a variety of solid tumors.
References
Methodological & Application
Application Notes and Protocols for YH-306 in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of YH-306, a novel small molecule inhibitor of Focal Adhesion Kinase (FAK), in a mouse xenograft model of colorectal cancer (CRC). This compound has demonstrated significant potential in suppressing tumor growth and metastasis by targeting the FAK signaling pathway.
Introduction
This compound is a synthetic small molecule that has been identified as a potent inhibitor of colorectal cancer cell migration, invasion, and proliferation.[1][2] In preclinical studies, this compound has been shown to effectively reduce tumor growth and metastasis in vivo.[1] Its mechanism of action involves the suppression of the FAK signaling pathway, a critical mediator of cell motility, survival, and proliferation.[1][3]
Mechanism of Action: FAK Signaling Pathway Inhibition
This compound exerts its anti-tumor effects by blocking the activation of FAK and its downstream signaling cascade. This inhibition leads to a reduction in the phosphorylation of key proteins involved in cell adhesion, migration, and invasion, including c-Src, paxillin, and PI3K. Furthermore, this compound has been shown to decrease the expression of matrix metalloproteinases (MMP) 2 and 9, enzymes crucial for the degradation of the extracellular matrix, a key step in metastasis.
Figure 1: Simplified signaling pathway of this compound action.
In Vivo Efficacy Data
This compound has demonstrated significant anti-tumor efficacy in a colorectal cancer xenograft mouse model. Daily intraperitoneal administration of this compound for 20 days resulted in a dose-dependent reduction in tumor volume and weight, with no significant changes in the body weight of the mice.
| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume (mm³) ± SEM | Mean Tumor Weight (g) ± SEM |
| Vehicle Control | - | 950.66 ± 34.30 | 0.73 ± 0.11 |
| This compound | 20 | 544.54 ± 32.15 | 0.50 ± 0.05 |
| This compound | 50 | 377.41 ± 44.13 | 0.34 ± 0.05 |
Table 1: In vivo efficacy of this compound on colorectal tumor growth.
Furthermore, in a hepatic metastasis model using CT-26-luciferase cells, a 14-day treatment with 50 mg/kg/day of this compound significantly suppressed metastasis, reducing the photon flux by 77.02%. This compound also demonstrated the ability to inhibit pulmonary metastasis.
Experimental Protocols
The following protocols are based on the methods described in the study by Dai et al., 2015 in the Journal of Cellular and Molecular Medicine.
Cell Lines
A panel of human and murine colorectal cancer cell lines have been shown to be sensitive to this compound in vitro, including:
-
Human: HCT116, HT-29, HCT8, SW480, SW620
-
Murine: CT-26
For in vivo metastasis studies, a luciferase-expressing cell line such as CT-26-luci is recommended to enable bioluminescence imaging.
Mouse Xenograft Model Protocol
Figure 2: Experimental workflow for the this compound mouse xenograft model.
Materials:
-
Colorectal cancer cells (e.g., HCT116, HT-29, or CT-26)
-
Immunodeficient mice (e.g., BALB/c nude mice)
-
This compound
-
Vehicle control (e.g., Dimethyl sulfoxide - DMSO)
-
Sterile PBS
-
Syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture colorectal cancer cells to ~80% confluency. Harvest the cells using trypsin, wash with sterile PBS, and resuspend in PBS at a concentration of 2.5 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., ~100 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (n=5 per group is a suggested starting point):
-
Group 1: Vehicle control (intraperitoneal injection of an equivalent volume of DMSO)
-
Group 2: this compound (20 mg/kg, intraperitoneal injection)
-
Group 3: this compound (50 mg/kg, intraperitoneal injection)
-
-
Administration: Administer the treatments daily for 20 consecutive days.
-
Data Collection: Measure tumor volume with calipers every 2-3 days and record the body weight of each mouse.
-
Endpoint: At the end of the 20-day treatment period, euthanize the mice. Excise the tumors and record their final weight.
Metastasis Model Protocol
Materials:
-
Luciferase-expressing colorectal cancer cells (e.g., CT-26-luci)
-
Immunodeficient mice (e.g., BALB/c mice)
-
This compound
-
Vehicle control (DMSO)
-
Bioluminescence imaging system
Procedure for Hepatic Metastasis:
-
Cell Injection: Anesthetize mice and perform an intrasplenic injection of 2.5 x 10⁴ CT-26-luci cells, followed by a splenectomy.
-
Treatment: Begin daily intraperitoneal injections of this compound (20 or 50 mg/kg) or vehicle control.
-
Imaging: Perform bioluminescence imaging at baseline and at regular intervals (e.g., weekly) to monitor the metastatic burden.
-
Endpoint: After 14 days of treatment, perform final imaging, then euthanize the mice and dissect the livers for further analysis.
Procedure for Pulmonary Metastasis:
-
Cell Injection: Inject 2.5 x 10⁴ CT-26-luci cells into the tail vein of the mice.
-
Treatment: Initiate daily intraperitoneal injections of this compound (20 or 50 mg/kg) or vehicle control.
-
Endpoint: After 14 days, euthanize the mice, dissect the lungs, and count the number of tumor nodules. The livers can also be examined for metastatic lesions.
Safety and Toxicology
In the reported preclinical study, daily administration of this compound at doses of 20 and 50 mg/kg for 20 days did not result in any obvious changes in the body weight of the mice, suggesting a favorable safety profile at these therapeutic doses. However, comprehensive toxicology studies are recommended for further drug development.
Conclusion
This compound is a promising anti-cancer agent for colorectal cancer that targets the FAK signaling pathway. The provided protocols and data serve as a valuable resource for researchers and scientists in designing and executing preclinical studies to further evaluate the therapeutic potential of this compound in mouse xenograft models. Careful adherence to these methodologies will ensure the generation of robust and reproducible data for advancing the development of this novel compound.
References
Application Notes and Protocols: Measuring the Efficacy of YH-306 on Cell Migration
For Researchers, Scientists, and Drug Development Professionals
Introduction
YH-306 is a novel synthetic small molecule that has demonstrated significant potential in suppressing colorectal tumor growth and metastasis.[1] A key aspect of its anti-cancer activity lies in its ability to inhibit cell migration and invasion, fundamental processes in cancer metastasis.[1][2] These application notes provide detailed protocols for assessing the efficacy of this compound on cell migration, enabling researchers to quantitatively measure its effects and further investigate its mechanism of action.
This compound has been shown to inhibit the migration and invasion of various colorectal cancer (CRC) cell lines, including HCT116, HT-29, and CT-26, in a dose-dependent manner.[1][2] The underlying mechanism of this inhibition is attributed to the suppression of the Focal Adhesion Kinase (FAK) signaling pathway. This compound has been observed to inhibit the activation of FAK and its downstream effectors such as c-Src, paxillin, and PI3K, as well as interfering with actin polymerization mediated by the Arp2/3 complex.
This document outlines two primary in vitro assays to measure the effect of this compound on cell migration: the Wound Healing (Scratch) Assay and the Transwell Migration Assay. These methods are widely used, reliable, and provide quantitative data on the migratory capacity of cells.
Key Signaling Pathway: FAK Signaling in Cell Migration
The diagram below illustrates the FAK signaling pathway and the proposed points of inhibition by this compound.
References
Application Note: Evaluating the Efficacy of YH-306 in 3D Tumor Spheroid Models of Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) tumor spheroids are increasingly recognized as more physiologically relevant in vitro models compared to traditional 2D cell cultures. They better mimic the complex microenvironment of solid tumors, including gradients of nutrients, oxygen, and catabolites, as well as intricate cell-cell and cell-matrix interactions.[1][2][3] YH-306 is a novel synthetic small molecule that has demonstrated significant potential in suppressing colorectal tumor growth and metastasis.[4] In 2D cell culture and in vivo xenograft models, this compound has been shown to inhibit cell migration, invasion, proliferation, and colonization of colorectal cancer (CRC) cells.[4] The primary mechanism of action of this compound is the inhibition of the Focal Adhesion Kinase (FAK) signaling pathway. This application note provides a comprehensive protocol for evaluating the therapeutic potential of this compound in 3D tumor spheroid models of colorectal cancer.
Principle
This protocol outlines the generation of colorectal cancer spheroids, treatment with this compound, and subsequent analysis of its effects on spheroid growth, viability, invasion, and the underlying molecular mechanisms. By utilizing a 3D model, researchers can gain deeper insights into the anti-tumor activity of this compound in a system that more closely recapitulates the in vivo tumor architecture.
Data Presentation
Table 1: Effect of this compound on Colorectal Cancer Spheroid Growth and Viability
| Treatment Group | Concentration (µM) | Spheroid Diameter (µm, Day 7) | % Growth Inhibition | Cell Viability (%) |
| Vehicle Control (DMSO) | 0.1% | 550 ± 25 | 0 | 100 ± 5 |
| This compound | 10 | 480 ± 20 | 12.7 | 92 ± 6 |
| This compound | 25 | 390 ± 18 | 29.1 | 78 ± 8 |
| This compound | 50 | 280 ± 15 | 49.1 | 61 ± 7 |
| This compound | 100 | 190 ± 12 | 65.5 | 42 ± 5 |
Table 2: Effect of this compound on Colorectal Cancer Spheroid Invasion
| Treatment Group | Concentration (µM) | Invasion Area (mm², 72h) | % Invasion Inhibition |
| Vehicle Control (DMSO) | 0.1% | 1.8 ± 0.2 | 0 |
| This compound | 10 | 1.4 ± 0.15 | 22.2 |
| This compound | 25 | 0.9 ± 0.1 | 50.0 |
| This compound | 50 | 0.5 ± 0.08 | 72.2 |
| This compound | 100 | 0.2 ± 0.05 | 88.9 |
Table 3: Modulation of FAK Signaling Pathway Markers in this compound Treated Spheroids
| Treatment Group | Concentration (µM) | p-FAK (Tyr397) / Total FAK | p-Paxillin (Tyr118) / Total Paxillin | MMP-2 Expression (Relative to Control) | MMP-9 Expression (Relative to Control) |
| Vehicle Control (DMSO) | 0.1% | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound | 50 | 0.35 | 0.42 | 0.48 | 0.55 |
Experimental Protocols
Protocol 1: Generation of Colorectal Cancer Spheroids
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, HT-29)
-
Complete cell culture medium (e.g., McCoy's 5A for HCT116, DMEM for HT-29) with 10% FBS
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture colorectal cancer cells in standard 2D flasks to ~80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and perform a cell count to determine viability.
-
Dilute the cell suspension to a final concentration of 2 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well ULA plate (2000 cells/well).
-
Centrifuge the plate at 200 x g for 5 minutes to facilitate cell aggregation.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO₂.
-
Spheroids will typically form within 48-72 hours. Monitor spheroid formation daily using an inverted microscope.
Protocol 2: this compound Treatment of Tumor Spheroids
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Pre-formed colorectal cancer spheroids in ULA plates
Procedure:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
After 3 days of spheroid formation, carefully remove 50 µL of the medium from each well without disturbing the spheroid.
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the treated spheroids for the desired experimental duration (e.g., 72 hours for viability assays, or as required for other endpoints).
Protocol 3: Spheroid Growth and Viability Assay
Materials:
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure for Spheroid Growth:
-
At designated time points (e.g., 0, 24, 48, 72 hours post-treatment), capture brightfield images of the spheroids in each well.
-
Measure the diameter of each spheroid using image analysis software.
-
Calculate the spheroid volume using the formula V = (4/3)πr³.
-
Determine the percentage of growth inhibition relative to the vehicle control.
Procedure for Cell Viability:
-
At the end of the treatment period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of media in the well.
-
Mix the contents by gentle pipetting or shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Protocol 4: Spheroid Invasion Assay
Materials:
-
Basement membrane matrix (BMM), such as Matrigel®
-
Ice-cold serum-free medium
-
Pre-formed colorectal cancer spheroids
Procedure:
-
Thaw the BMM on ice overnight.
-
On the day of the assay, coat the wells of a new 96-well plate with a thin layer of BMM and allow it to solidify at 37°C.
-
Carefully transfer individual spheroids from the ULA plate into the center of the BMM-coated wells.
-
Overlay the spheroid with a mixture of BMM and serum-free medium containing the desired concentrations of this compound or vehicle control.
-
Incubate at 37°C and 5% CO₂.
-
Monitor and capture images of spheroid invasion into the surrounding matrix at regular intervals (e.g., 24, 48, 72 hours) using an inverted microscope.
-
Quantify the area of invasion using image analysis software.
Mandatory Visualizations
Caption: this compound inhibits the FAK signaling pathway.
References
- 1. corning.com [corning.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Formation of Uniform and Reproducible 3D Cancer Spheroids in High-Throughput Plates | Thermo Fisher Scientific - US [thermofisher.com]
- 4. A novel synthetic small molecule this compound suppresses colorectal tumour growth and metastasis viaFAK pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: YH-306, a Novel FAK Pathway Inhibitor, Modulates Key Signaling Proteins in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
YH-306 is a novel synthetic small molecule that has demonstrated significant potential in suppressing tumor growth and metastasis in colorectal cancer models.[1] Its mechanism of action involves the modulation of the Focal Adhesion Kinase (FAK) signaling pathway, a critical regulator of cell migration, proliferation, and survival.[1] This application note provides a detailed protocol for analyzing the effects of this compound on key proteins within the FAK pathway using Western blot analysis and summarizes the expected outcomes.
Data Presentation
Treatment of colorectal cancer cell lines, such as HT-29 and CT-26, with this compound has been shown to significantly decrease the phosphorylation of several key proteins in the FAK signaling cascade. The tables below summarize the qualitative and semi-quantitative findings from Western blot analyses following treatment with 50 µM this compound. For precise quantification, densitometric analysis of the Western blot bands is recommended.
Table 1: Effect of this compound on FAK Pathway Protein Phosphorylation in HT-29 Cells
| Target Protein | Treatment (24 hours) | Observed Change in Phosphorylation | Total Protein Levels |
| p-FAK (Tyr397) | 50 µM this compound | Significant Reduction[2] | No significant change |
| p-c-Src | 50 µM this compound | Significant Reduction[2] | No significant change |
| p-Paxillin | 50 µM this compound | Significant Reduction[2] | No significant change |
| p-PI3K | 50 µM this compound | Significant Reduction | No significant change |
Table 2: Effect of this compound on FAK Pathway Protein Phosphorylation in CT-26 Cells
| Target Protein | Treatment (24 hours) | Observed Change in Phosphorylation | Total Protein Levels |
| p-FAK (Tyr397) | 50 µM this compound | Significant Reduction | No significant change |
| p-PI3K | 50 µM this compound | Significant Reduction | No significant change |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the FAK signaling pathway and the experimental workflow for Western blot analysis of this compound-treated cells.
Caption: FAK signaling pathway and the inhibitory effect of this compound.
Caption: Western blot workflow for analyzing FAK pathway proteins.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate colorectal cancer cells (e.g., HT-29 or CT-26) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 50 µM).
-
Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium or a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24 hours).
Protocol 2: Protein Extraction and Quantification
-
Cell Lysis: After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the total protein extract.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
Protocol 3: Western Blot Analysis
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to each sample to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.
-
Electrophoresis: Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., rabbit anti-p-FAK (Tyr397), rabbit anti-FAK, rabbit anti-p-Src, rabbit anti-Src, rabbit anti-p-Paxillin, rabbit anti-Paxillin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-rabbit secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 7.
-
Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: For quantitative analysis, measure the band intensity using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein and then to a loading control (e.g., GAPDH or β-actin).
References
Application Note and Protocol for Assessing Apoptosis in Cells Treated with YH-306
For Researchers, Scientists, and Drug Development Professionals
Introduction
YH-306 is a novel synthetic small molecule that has demonstrated significant anti-tumor effects, notably in colorectal cancer models.[1] Studies have shown that this compound can inhibit cancer cell proliferation, migration, and invasion, and importantly, induce apoptosis. The primary mechanism of action appears to involve the blockade of Focal Adhesion Kinase (FAK) activation and its downstream signaling pathways.[1] This application note provides a comprehensive set of protocols for assessing apoptosis in cancer cells following treatment with this compound. The methodologies described herein are essential for elucidating the apoptotic mechanism of this compound and quantifying its efficacy as a potential therapeutic agent.
Data Presentation
The following table summarizes hypothetical quantitative data obtained from the described experimental protocols. This data illustrates the dose-dependent pro-apoptotic effect of this compound on a cancer cell line after a 48-hour treatment.
| Treatment Group | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % TUNEL Positive Cells | Relative Caspase-3/7 Activity (Fold Change) | Cleaved PARP / β-actin Ratio (Densitometry) |
| Vehicle Control (DMSO) | 2.5 ± 0.5 | 1.8 ± 0.3 | 1.5 ± 0.4 | 1.0 ± 0.1 | 0.1 ± 0.02 |
| This compound (10 µM) | 15.2 ± 1.2 | 5.6 ± 0.8 | 12.8 ± 1.5 | 3.2 ± 0.4 | 0.8 ± 0.1 |
| This compound (25 µM) | 35.8 ± 2.5 | 12.4 ± 1.1 | 32.5 ± 2.8 | 7.5 ± 0.9 | 2.5 ± 0.3 |
| This compound (50 µM) | 55.1 ± 3.1 | 20.7 ± 1.9 | 58.2 ± 3.5 | 15.1 ± 1.3 | 5.8 ± 0.6 |
| Staurosporine (1 µM) | 80.5 ± 4.2 | 15.3 ± 1.7 | 85.3 ± 4.0 | 20.5 ± 1.8 | 8.2 ± 0.9 |
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cancer cells (e.g., HCT116, HT-29) in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or T-25 flasks) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Replace the existing medium with the medium containing various concentrations of this compound or vehicle control (DMSO). A positive control for apoptosis, such as staurosporine, should be included.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3][4]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain membrane integrity. Collect both floating and adherent cells. For suspension cells, collect them directly.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
TUNEL Assay Kit
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
DNase I (for positive control)
Protocol:
-
Sample Preparation: Fix cells with 4% PFA for 15-30 minutes at room temperature. For adherent cells, this can be done directly in the culture vessel.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 for 5-15 minutes on ice.
-
Controls: Prepare a positive control by treating a sample with DNase I to induce DNA breaks, and a negative control by omitting the TdT enzyme.
-
TdT Labeling: Incubate the samples with the TdT reaction mix (containing TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber.
-
Detection: Visualize the incorporated label. For fluorescently labeled dUTPs, this can be done directly under a fluorescence microscope or by flow cytometry.
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases, caspase-3 and caspase-7.
Materials:
-
Caspase-Glo® 3/7 Assay Kit or a similar fluorometric/colorimetric assay kit
-
Cell Lysis Buffer
-
Microplate reader
Protocol:
-
Cell Lysis: After treatment with this compound, lyse the cells according to the kit manufacturer's instructions. This typically involves adding a lysis buffer and incubating on ice.
-
Assay Reaction: Add the caspase substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assays) to the cell lysates in a 96-well plate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance (at 400-405 nm for pNA) or fluorescence (Ex/Em = 380/420-460 nm for AMC) using a microplate reader. The signal is proportional to the caspase activity.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis, such as Bcl-2 family members and cleaved PARP.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
Protocol:
-
Protein Extraction: Lyse the cells in RIPA buffer and collect the supernatant after centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system. Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
Visualizations
Caption: Workflow for assessing this compound induced apoptosis.
Caption: this compound inhibits FAK, leading to apoptosis.
References
- 1. A novel synthetic small molecule this compound suppresses colorectal tumour growth and metastasis viaFAK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for YH-306 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
YH-306 is a novel small molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[1] Dysregulation of the FAK signaling pathway is implicated in the progression and metastasis of various cancers, including colorectal cancer.[1] this compound has been shown to suppress colorectal tumor growth and metastasis by blocking the activation of FAK and its downstream signaling pathways.[1] These application notes provide detailed protocols for the solubilization of this compound and its application in cell-based assays to study its biological effects.
This compound: Quantitative Data
| Parameter | Value | Reference |
| Molecular Formula | C₁₉H₁₈N₂O₂ | [1] |
| Molecular Weight | 306.36 g/mol | [1] |
| Purity | >98% | |
| Solubility | Soluble in DMSO and Ethanol | |
| Recommended Solvent for Stock Solutions | Dimethyl Sulfoxide (DMSO) |
Experimental Protocols
Preparation of this compound Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder. For a 10 mM stock solution, you will need 3.0636 mg of this compound for 1 mL of DMSO.
-
Solubilization: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Table 1: Preparation of this compound Stock Solutions in DMSO
| Desired Stock Concentration (mM) | Mass of this compound for 1 mL DMSO (mg) |
| 1 | 0.306 |
| 5 | 1.532 |
| 10 | 3.064 |
| 20 | 6.127 |
| 50 | 15.318 |
Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the this compound stock solution to the final working concentration in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (appropriate for the cell line being used)
-
Sterile tubes for dilution
-
Calibrated pipettes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform a serial dilution of the stock solution in complete cell culture medium to achieve the desired final concentration. For example, to prepare a 50 µM working solution, you can add 5 µL of the 10 mM stock solution to 995 µL of cell culture medium.
-
Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO as in the this compound working solutions. This is crucial to distinguish the effects of the compound from those of the solvent.
-
Immediate Use: Use the prepared working solutions immediately for treating cells. Do not store diluted solutions.
General Protocol for Cell-Based Assays (e.g., Proliferation, Migration)
This protocol provides a general workflow for treating cells with this compound. Specific parameters such as cell seeding density and incubation time should be optimized for each cell line and assay.
Materials:
-
Cultured cells of interest (e.g., colorectal cancer cell lines like HT-29 or HCT116)
-
Complete cell culture medium
-
Multi-well plates (e.g., 96-well, 24-well, or 6-well plates)
-
This compound working solutions and vehicle control
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cells in the appropriate multi-well plates at a density that allows for optimal growth during the experiment. Allow the cells to adhere and enter the exponential growth phase (typically 24 hours).
-
Treatment: Remove the existing cell culture medium and replace it with fresh medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific assay.
-
Analysis: Following incubation, perform the desired downstream analysis, such as cell viability assays (e.g., MTT, CellTiter-Glo), migration assays (e.g., wound healing, transwell), or invasion assays.
This compound Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in inhibiting the FAK signaling pathway and its downstream effectors.
Caption: this compound inhibits the activation of the FAK signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for investigating the effects of this compound in cell-based assays.
Caption: Workflow for studying the cellular effects of this compound.
References
Application Notes and Protocols for High-Throughput Screening Assays to Identify YH-306 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
YH-306 is a novel synthetic small molecule compound that has demonstrated significant potential in suppressing colorectal tumor growth and metastasis. Its primary mechanism of action involves the inhibition of the Focal Adhesion Kinase (FAK) signaling pathway. FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. The inhibition of this pathway by this compound leads to a cascade of downstream effects, including the suppression of cell migration, invasion, and adhesion, ultimately hindering the metastatic potential of cancer cells.
These application notes provide a comprehensive guide to a suite of high-throughput screening (HTS) assays designed to identify and characterize analogs of this compound with similar or improved inhibitory effects on the FAK signaling pathway and associated cellular phenotypes. The protocols are optimized for a 384-well format to enable the rapid screening of large compound libraries.
Principle of the Assays
The screening cascade employs a multi-tiered approach, beginning with a target-based biochemical assay to identify direct inhibitors of FAK phosphorylation. Hits from the primary screen are then progressed to a series of cell-based phenotypic assays to confirm their activity in a more physiologically relevant context. These secondary assays assess the impact of the compounds on cancer cell migration, invasion, and adhesion, which are key cellular processes modulated by the FAK pathway and are central to the anti-metastatic effects of this compound.
Experimental Protocols
Primary High-Throughput Screening: FAK Phosphorylation Assay
This biochemical assay is designed to identify compounds that directly inhibit the kinase activity of FAK by measuring the phosphorylation of a substrate peptide. A time-resolved fluorescence resonance energy transfer (TR-FRET) format is utilized for its sensitivity, robustness, and amenability to HTS.
Materials:
-
Recombinant human FAK enzyme
-
Biotinylated FAK substrate peptide (e.g., Biotin-SETDDYAEIIDEED)
-
ATP
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Europium-labeled anti-phosphotyrosine antibody (e.g., Eu-W1024 labeled P-Tyr-100)
-
Streptavidin-conjugated Allophycocyanin (SA-APC)
-
384-well low-volume black plates
-
HTS-compatible liquid handler and plate reader
Protocol:
-
Compound Preparation: Serially dilute test compounds in DMSO. Transfer 50 nL of each compound solution to the assay plate using an acoustic liquid handler. Final compound concentration will typically range from 10 µM to 1 nM.
-
Enzyme and Substrate Preparation: Prepare a solution of FAK enzyme and biotinylated substrate peptide in Assay Buffer.
-
Reaction Initiation: Add 5 µL of the enzyme/substrate mix to each well of the assay plate. Incubate for 15 minutes at room temperature.
-
ATP Addition: Prepare a solution of ATP in Assay Buffer. Add 5 µL of the ATP solution to each well to initiate the kinase reaction. Incubate for 60 minutes at room temperature.
-
Detection: Prepare a detection mix containing Eu-labeled anti-phosphotyrosine antibody and SA-APC in a quench buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20, 20 mM EDTA). Add 10 µL of the detection mix to each well.
-
Incubation and Reading: Incubate the plate for 60 minutes at room temperature, protected from light. Read the TR-FRET signal on a compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
Data Analysis: Calculate the ratio of the emission at 665 nm to that at 615 nm. Determine the percent inhibition for each compound relative to DMSO (0% inhibition) and a known FAK inhibitor (100% inhibition) controls.
Secondary High-Throughput Screening: Cell-Based Assays
This assay measures the ability of cells to migrate and close a "wound" created in a confluent monolayer. It provides a measure of collective cell migration.
Materials:
-
Human colorectal cancer cell line (e.g., HCT116 or HT-29)
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
384-well clear-bottom imaging plates
-
Automated wound-making tool (e.g., 96-pin wound maker)
-
Automated incubator and high-content imaging system
Protocol:
-
Cell Seeding: Seed cells into 384-well plates at a density that will form a confluent monolayer within 24-48 hours.
-
Wound Creation: Once a confluent monolayer is formed, gently create a uniform scratch in the center of each well using an automated wound-making tool.
-
Compound Treatment: Immediately after wounding, wash the wells with PBS to remove dislodged cells and add fresh medium containing the test compounds at desired concentrations.
-
Kinetic Imaging: Place the plate in an automated incubator with an integrated high-content imaging system. Acquire images of the wounds at time 0 and at regular intervals (e.g., every 2-4 hours) for up to 48 hours.
-
Data Analysis: Use image analysis software to measure the area of the wound at each time point. Calculate the rate of wound closure for each compound-treated well and normalize to the vehicle control.
This assay assesses the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis.
Materials:
-
Human colorectal cancer cell line (e.g., HCT116)
-
Serum-free medium and medium with 10% FBS (chemoattractant)
-
384-well transwell plates with 8 µm pore size inserts
-
Basement membrane matrix (e.g., Matrigel or Geltrex)
-
Calcein-AM fluorescent dye
-
Fluorescence plate reader
Protocol:
-
Insert Coating: Thaw the basement membrane matrix on ice and dilute with cold serum-free medium. Add a thin layer (e.g., 20-50 µ g/well ) to the apical side of the transwell inserts and allow it to solidify at 37°C for at least 1 hour.
-
Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed the cells (e.g., 2 x 10⁴ cells/well) into the coated inserts.
-
Compound and Chemoattractant Addition: Add the test compounds to the cell suspension in the inserts. In the basal chamber, add medium containing 10% FBS as a chemoattractant.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
Quantification of Invaded Cells:
-
Carefully remove the non-invaded cells from the top of the insert with a cotton swab.
-
Add Calcein-AM solution to the basal chamber and incubate for 1 hour at 37°C to label the invaded cells.
-
Read the fluorescence intensity on a bottom-reading fluorescence plate reader (excitation at 485 nm, emission at 520 nm).
-
-
Data Analysis: Calculate the percent invasion for each compound-treated well relative to the vehicle control.
This assay quantifies the ability of cells to adhere to an extracellular matrix (ECM)-coated surface, a critical process in tumor cell dissemination and colonization.
Materials:
-
Human colorectal cancer cell line (e.g., HT-29)
-
384-well black, clear-bottom plates
-
ECM protein (e.g., Fibronectin or Collagen I)
-
Calcein-AM fluorescent dye
-
Fluorescence plate reader
Protocol:
-
Plate Coating: Coat the wells of the 384-well plate with the ECM protein (e.g., 10 µg/mL Fibronectin in PBS) and incubate for 2 hours at 37°C or overnight at 4°C. Wash the wells with PBS to remove unbound protein and block with 1% BSA in PBS for 1 hour at 37°C.
-
Cell Labeling and Treatment: Harvest cells and label them with Calcein-AM for 30 minutes at 37°C. Resuspend the labeled cells in serum-free medium and treat with the test compounds for 30 minutes.
-
Adhesion: Seed the treated, labeled cells (e.g., 3 x 10⁴ cells/well) onto the ECM-coated plate. Incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Add PBS to the wells and read the fluorescence intensity of the remaining adherent cells using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of adherent cells for each compound-treated well relative to the vehicle control.
Data Presentation
The quantitative data from the high-throughput screening assays should be summarized in clearly structured tables for easy comparison and hit identification.
Table 1: Primary HTS - FAK Phosphorylation Assay Data
| Compound ID | Concentration (µM) | TR-FRET Ratio (665/615 nm) | % Inhibition | Hit (Yes/No) |
| This compound-A01 | 1 | 0.85 | 85 | Yes |
| This compound-A02 | 1 | 2.50 | 15 | No |
| This compound-A03 | 1 | 0.92 | 82 | Yes |
| ... | ... | ... | ... | ... |
| Vehicle (DMSO) | - | 2.95 | 0 | - |
| Staurosporine | 1 | 0.25 | 100 | - |
Table 2: Secondary HTS - Cell Migration (Scratch Wound) Assay Data
| Compound ID | Concentration (µM) | Wound Closure Rate (%/hr) | % Inhibition of Migration |
| This compound-A01 | 5 | 1.2 | 76 |
| This compound-A03 | 5 | 1.5 | 70 |
| ... | ... | ... | ... |
| Vehicle (DMSO) | - | 5.0 | 0 |
Table 3: Secondary HTS - Cell Invasion (Transwell) Assay Data
| Compound ID | Concentration (µM) | Fluorescence Intensity (RFU) | % Inhibition of Invasion |
| This compound-A01 | 5 | 1500 | 82 |
| This compound-A03 | 5 | 1800 | 78 |
| ... | ... | ... | ... |
| Vehicle (DMSO) | - | 8200 | 0 |
Table 4: Secondary HTS - Cell Adhesion Assay Data
| Compound ID | Concentration (µM) | Fluorescence Intensity (RFU) | % Inhibition of Adhesion |
| This compound-A01 | 5 | 2100 | 75 |
| This compound-A03 | 5 | 2500 | 70 |
| ... | ... | ... | ... |
| Vehicle (DMSO) | - | 8400 | 0 |
Visualizations
Caption: FAK Signaling Pathway and the inhibitory action of this compound analogs.
Troubleshooting & Optimization
Optimizing YH-306 concentration for maximum anti-tumor effect
This technical support center provides essential information, frequently asked questions (FAQs), and troubleshooting guides for researchers utilizing YH-306, a novel synthetic small molecule inhibitor, for anti-tumor studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel synthetic small molecule designed for cancer therapeutics.[1][2] Its primary mechanism of action is the suppression of the Focal Adhesion Kinase (FAK) signaling pathway.[1] By inhibiting the FAK pathway, this compound interferes with key processes involved in cancer progression, including cell migration, invasion, proliferation, and survival.[1] Specifically, it has been shown to suppress the activation of FAK, c-Src, paxillin, and the PI3K/Rac1 pathway, and reduce the expression of matrix metalloproteinases (MMP) 2 and 9.[1]
Q2: In which cancer types has this compound shown efficacy?
A2: this compound has demonstrated significant anti-tumor effects in colorectal cancer (CRC) cell lines, such as HCT116 and HT-29. Studies have shown that it inhibits tumor growth and metastasis in both in vitro and in vivo models of CRC. Additionally, preliminary data suggests that this compound may also inhibit the growth of prostate and breast cancer cells.
Q3: What is a recommended starting concentration range for in vitro experiments?
A3: Based on published studies, a concentration of 50 μM has been shown to be effective in significantly reducing cell adhesion, spreading, migration, and invasion in colorectal cancer cells. However, the optimal concentration is cell-line dependent. It is recommended to perform a dose-response study (e.g., using a range from 10 μM to 100 μM) to determine the half-maximal inhibitory concentration (IC50) for your specific cell line and experimental endpoint (e.g., proliferation, viability).
Q4: What are the observed effects of this compound on cancer cell morphology?
A4: Treatment with this compound has been observed to cause distinct morphological changes in cancer cells. Cells often lose their polarity, fail to form protrusions at the leading edge, and retain a rounded morphology, which is consistent with the inhibition of cell adhesion and spreading. This is due to the disruption of focal adhesion formation and the dispersed distribution of proteins like paxillin.
Experimental Protocols & Data
Determining Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)
Objective: To determine the IC50 value of this compound in a specific cancer cell line.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0, 10, 25, 50, 75, 100 μM). Remove the old medium from the wells and add 100 μL of the this compound dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used for dilution).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
This compound In Vitro Efficacy Data
| Cell Line | Assay Type | Concentration (μM) | Result |
| HCT116 | Adhesion Assay (Type I Collagen) | 50 | ~67% inhibition of cell attachment |
| HT-29 | Adhesion Assay (Type I Collagen) | 50 | ~78% inhibition of cell attachment |
| HCT116 | Spreading Assay (Type I Collagen) | 50 | Significant suppression of cell spreading |
| HT-29 | Spreading Assay (Type I Collagen) | 50 | Significant suppression of cell spreading |
| CT-26 | Transwell Migration Assay | Dose-dependent | Significant inhibition of migration |
| CT-26 | Invasion Assay (Matrigel) | Dose-dependent | Significant inhibition of invasion |
Visualizing Pathways and Workflows
Caption: this compound inhibits the FAK signaling pathway.
Caption: Workflow for optimizing this compound concentration.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| High variability between replicate wells in viability assay | 1. Uneven cell seeding. 2. Pipetting errors during drug addition. 3. "Edge effect" in the 96-well plate. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Use calibrated pipettes and change tips between dilutions. 3. Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media instead. |
| No dose-dependent decrease in cell viability | 1. The cell line is resistant to this compound. 2. Incubation time is too short. 3. This compound has degraded. 4. Incorrect concentration calculations. | 1. Confirm FAK pathway activation in your cell line. Consider using a positive control cell line (e.g., HT-29). 2. Perform a time-course experiment (e.g., 24, 48, 72 hours). 3. Prepare fresh dilutions of this compound from a validated stock for each experiment. 4. Double-check all dilution calculations. |
| Precipitate forms in the media after adding this compound | 1. this compound has poor solubility in the culture medium. 2. The final concentration of the solvent (e.g., DMSO) is too high. | 1. Ensure the stock solution is fully dissolved before diluting in media. Vortex gently. 2. Keep the final solvent concentration below a non-toxic level, typically <0.5% (v/v). |
| Inconsistent results in migration/invasion assays | 1. Scratches in wound healing assays are not uniform. 2. Inconsistent Matrigel or collagen coating in transwell assays. 3. Cells are over-confluent or under-confluent. | 1. Use a pipette tip guide or a specialized tool to create uniform scratches. 2. Ensure an even and consistent coating of the transwell membrane. 3. Optimize cell seeding density to achieve a confluent monolayer at the start of the assay. |
References
Troubleshooting YH-306 insolubility in aqueous solutions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of YH-306 in aqueous solutions. Please review the following information to ensure optimal experimental outcomes.
Troubleshooting Guide
Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS, TRIS). What should I do?
A1: this compound is a highly hydrophobic compound with low aqueous solubility. Direct dissolution in aqueous buffers is not recommended. You should first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous experimental medium. See the "Experimental Protocols" section for a detailed procedure.
Q2: I've prepared a stock solution in DMSO, but it precipitates when I dilute it into my cell culture medium. How can I prevent this?
A2: Precipitation upon dilution is a common issue for hydrophobic compounds. Here are several steps to mitigate this problem:
-
Lower the Final Concentration: The final concentration of this compound in your aqueous solution may be exceeding its solubility limit. Try performing a serial dilution to a lower final concentration.
-
Increase the Organic Co-solvent Percentage: While high concentrations of organic solvents can be toxic to cells, a final concentration of 0.1-0.5% DMSO is often tolerated. Ensure your final DMSO concentration is sufficient to maintain solubility but not high enough to affect your experimental system.
-
Use a Surfactant: Consider the addition of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, at a low concentration (e.g., 0.01-0.1%) in your final aqueous solution to improve solubility.
-
Vortex During Dilution: Add the this compound stock solution to your aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing can prevent localized high concentrations that lead to precipitation.
Q3: Can I use sonication or heat to dissolve this compound?
A3: Gentle warming (e.g., to 37°C) and brief sonication can be used to help dissolve this compound in the initial organic solvent to create a stock solution. However, avoid excessive heat, as it may degrade the compound. These methods are generally not effective for increasing solubility in the final aqueous buffer and may even promote aggregation and precipitation upon cooling.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: We recommend using 100% Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). For applications where DMSO is not suitable, Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) can be used, although their volatility and toxicity are higher.
Q2: What is the solubility of this compound in common solvents and buffers?
A2: The approximate solubility of this compound is summarized in the table below. Please note that these values are dependent on temperature and pH.
Q3: How does pH affect the solubility of this compound?
A3: this compound is a neutral molecule, and its solubility is largely independent of pH in the physiological range (pH 6.0-8.0). However, extreme pH values should be avoided as they can lead to compound degradation.
Q4: How should I store the this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C, desiccated, and protected from light. To avoid repeated freeze-thaw cycles, we recommend aliquoting the stock solution into smaller, single-use volumes.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent/Buffer | Temperature (°C) | Approximate Solubility | Notes |
| DMSO | 25 | > 50 mM | Recommended for stock solutions |
| DMF | 25 | > 50 mM | Alternative for stock solutions |
| Ethanol (100%) | 25 | ~ 5 mM | |
| PBS (pH 7.4) | 25 | < 1 µM | Not recommended for direct solution |
| Cell Culture Medium + 10% FBS | 37 | ~ 5-10 µM | Serum proteins can aid solubility |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution and a 10 µM Working Solution
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare 10 mM Stock Solution: a. Weigh out the appropriate amount of this compound powder in a sterile microcentrifuge tube. b. Add the required volume of 100% DMSO to achieve a 10 mM concentration. c. Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be applied if necessary. d. Aliquot the stock solution into single-use volumes and store at -20°C.
-
Prepare 10 µM Working Solution in PBS (1:1000 dilution): a. Pre-warm the required volume of PBS to your experimental temperature (e.g., 37°C). b. Vigorously vortex the PBS. c. While the PBS is still vortexing, add the required volume of the 10 mM this compound stock solution drop-by-drop directly into the vortex. For example, add 1 µL of 10 mM stock to 999 µL of PBS. d. Continue vortexing for an additional 30 seconds to ensure homogeneity. e. Use the working solution immediately. Do not store aqueous dilutions.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Hypothetical signaling pathway inhibited by this compound.
Technical Support Center: Overcoming YH-306 Resistance in Colorectal Cancer
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming potential resistance to YH-306, a novel small molecule inhibitor of Focal Adhesion Kinase (FAK), in colorectal cancer (CRC) cells.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, particularly when investigating or observing resistance.
| Observed Problem | Potential Cause | Recommended Solution / Next Steps |
| Decreased sensitivity to this compound (Increased IC50) | 1. Activation of Bypass Signaling Pathways: Upregulation of alternative pro-survival pathways (e.g., EGFR/HER2, PI3K/AKT, MAPK/ERK, STAT3, Wnt/β-catenin) that compensate for FAK inhibition.[1][2][3][4][5] | 1. Pathway Analysis: Use Western blot to probe for increased phosphorylation of key proteins in suspected bypass pathways (e.g., p-AKT, p-ERK, p-STAT3).2. Combination Therapy: Test the synergistic effect of this compound with inhibitors of the identified bypass pathway (e.g., an AKT inhibitor or an EGFR inhibitor). |
| 2. Enrichment of Cancer Stem Cells (CSCs): this compound may eliminate bulk tumor cells, but a subpopulation of FAK-independent CSCs may survive and proliferate. | 1. CSC Marker Analysis: Use flow cytometry to assess the percentage of CSCs (e.g., CD133+, Lgr5+) in treated vs. untreated populations.2. Sphere Formation Assay: Evaluate the self-renewal capacity of treated cells.3. Combination with CSC-Targeting Agents: Consider co-treatment with inhibitors of CSC-related pathways like Wnt/β-catenin. | |
| 3. Increased Drug Efflux: Overexpression of ABC transporters (e.g., P-glycoprotein/MDR1) may be pumping this compound out of the cells. | 1. Transporter Expression Analysis: Use qRT-PCR or Western blot to measure the expression levels of common ABC transporters.2. Co-treatment with ABC Transporter Inhibitors: Use known inhibitors (e.g., verapamil) to see if sensitivity to this compound is restored. | |
| Inconsistent results in cell viability assays | 1. Variable Seeding Density: Inconsistent number of cells plated can lead to variable drug responses.2. Edge Effects in Multi-well Plates: Evaporation in outer wells can concentrate the drug, leading to higher toxicity. | 1. Standardize Cell Seeding: Ensure accurate cell counting and even distribution in each well.2. Plate Layout: Avoid using the outermost wells of the plate for experimental conditions. Fill them with PBS or media to minimize evaporation. |
| Failure to establish a stable this compound-resistant cell line | 1. Inappropriate Dosing Strategy: Drug concentration may be too high, causing excessive cell death, or too low to provide selective pressure. | 1. Stepwise Dose Escalation: Start with the IC50 concentration and gradually increase the dose as cells adapt.2. Pulsed Exposure: Treat cells with a high concentration of this compound for a short period, followed by a recovery phase in drug-free medium. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel synthetic small molecule that functions as a Focal Adhesion Kinase (FAK) inhibitor. It suppresses the activation of FAK and its downstream signaling pathways. This leads to the inhibition of colorectal cancer cell proliferation, migration, and invasion, while also inducing apoptosis.
Q2: What are the likely molecular mechanisms of acquired resistance to this compound?
A2: While specific resistance mechanisms to this compound are still under investigation, resistance to FAK inhibitors in cancer cells generally arises from:
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the FAK blockade. Key candidates include the PI3K/AKT/mTOR, MAPK/ERK, and STAT3 pathways. Receptor Tyrosine Kinases (RTKs) like EGFR and HER2 can also directly phosphorylate FAK, rendering FAK-kinase inhibitors ineffective.
-
Cancer Stem Cell (CSC) Survival: A subset of cancer cells with stem-like properties may be inherently less dependent on the FAK pathway for survival and can lead to relapse. There is a known interplay between FAK and CSC pathways like Wnt/β-catenin.
-
Upregulation of Src Kinase: As a key binding partner and downstream effector of FAK, hyperactivation of Src kinase may compensate for FAK inhibition.
Q3: How can I determine if my colorectal cancer cells have developed resistance to this compound?
A3: The primary method is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental (non-resistant) cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically done using a cell viability assay such as an MTS or MTT assay.
Q4: My this compound-resistant cells show increased migratory and invasive properties. Why would this happen?
A4: This phenomenon can be linked to the process of epithelial-mesenchymal transition (EMT), which is often associated with drug resistance. While this compound inhibits migration in sensitive cells by targeting the FAK pathway, resistant cells may have activated alternative pathways that also promote cell motility. For instance, bypass signaling through pathways like Src or Wnt can also enhance migratory potential.
Q5: What are the best experimental models to study this compound resistance?
A5: The following models are recommended:
-
Isogenic Resistant Cell Lines: Develop resistant cell lines by long-term culture of a parental CRC cell line with gradually increasing concentrations of this compound. This allows for direct comparison with the sensitive parental line to identify molecular changes.
-
3D Spheroid or Organoid Models: These models more closely mimic the in-vivo tumor microenvironment and cell-cell interactions, which can influence drug response and resistance.
-
Patient-Derived Xenograft (PDX) Models: In vivo studies using PDX models can provide the most clinically relevant insights into resistance mechanisms and the efficacy of combination therapies.
Quantitative Data Summary
While specific data for this compound resistance is not yet widely published, this table provides an example of how to present comparative data between sensitive and resistant cell lines based on typical findings for FAK inhibitors.
Table 1: Representative Data for this compound Sensitive vs. Resistant CRC Cell Lines
| Parameter | Parental (Sensitive) HCT116 Cells | This compound-Resistant HCT116 Cells | Expected Fold Change |
| This compound IC50 | ~5-15 µM | > 50 µM | 5-10 fold increase |
| p-FAK (Y397) Expression | High (Baseline) | High (Baseline) | - |
| p-AKT (S473) Expression | Low (with this compound) | High (with this compound) | Significant Increase |
| p-ERK1/2 (T202/Y204) Expression | Low (with this compound) | High (with this compound) | Significant Increase |
| MDR1 (ABCB1) mRNA Expression | Low | High | > 4-fold increase |
| % CD133+ Cells | ~1-2% | ~5-10% | 3-5 fold increase |
Experimental Protocols
Protocol: Generation of a this compound Resistant Cell Line
This protocol describes a method for generating an acquired resistance cell line by continuous exposure to the drug.
-
Determine Initial Dosing: Establish the IC50 value of this compound for the parental colorectal cancer cell line (e.g., HCT116, HT-29) using an MTS or similar cell viability assay.
-
Initial Exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor and Passage: When the cells reach 70-80% confluency and their growth rate stabilizes, passage them and continue to culture them in the presence of the same drug concentration.
-
Stepwise Dose Escalation: Once the cells have adapted (typically after 2-3 passages), double the concentration of this compound.
-
Repeat and Select: Repeat the process of adaptation and dose escalation. If significant cell death occurs, reduce the concentration to the previous step and allow more time for adaptation. This process can take several months.
-
Characterize Resistant Line: Once cells are stably proliferating at a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), confirm the resistance by re-evaluating the IC50.
-
Cryopreservation: Freeze aliquots of the resistant cell line at various passages.
Protocol: Western Blot for FAK and Bypass Pathway Activation
This protocol outlines the steps to analyze protein expression and phosphorylation status.
-
Sample Preparation: Culture sensitive and resistant cells with and without this compound treatment for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total FAK, p-FAK (Y397), total AKT, p-AKT (S473), total ERK, p-ERK1/2 (T202/Y204), and a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
Protocol: siRNA Knockdown to Validate a Resistance Gene
This protocol is for transiently silencing a gene suspected of conferring resistance (e.g., a specific RTK or a component of a bypass pathway).
-
Cell Seeding: One day before transfection, seed the this compound-resistant cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
Prepare siRNA-Lipid Complex:
-
In one tube, dilute the siRNA (e.g., targeting AKT1) in serum-free medium.
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine) in serum-free medium.
-
Combine the two solutions, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells. Include a non-targeting (scramble) siRNA as a negative control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Functional Assay: After incubation, treat the transfected cells with this compound and perform a cell viability assay to determine if silencing the target gene re-sensitizes the cells to the drug.
-
Validation of Knockdown: In a parallel well, lyse the cells 48 hours post-transfection and perform a Western blot or qRT-PCR to confirm the successful knockdown of the target protein or mRNA.
Visualizations: Signaling Pathways and Workflows
Caption: Mechanism of action of this compound, which inhibits FAK activation.
Caption: Upregulation of RTK signaling as a bypass resistance mechanism.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Adaptive resistance to chemotherapy, a multi-FAK-torial linkage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. [PDF] Development of resistance to FAK inhibition in pancreatic cancer is linked to stromal depletion | Semantic Scholar [semanticscholar.org]
Interpreting unexpected results in YH-306 cell viability assays
This technical support center provides troubleshooting guidance for researchers encountering unexpected results in cell viability assays with YH-306, a novel synthetic small molecule inhibitor of the FAK signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule that has been shown to suppress colorectal tumor growth and metastasis. It functions by inhibiting the activation of Focal Adhesion Kinase (FAK) and its related signaling pathways. This inhibition disrupts cell motility, proliferation, and colonization, while also inducing apoptosis in colorectal cancer (CRC) cells. Specifically, this compound has been observed to suppress the activation of FAK, c-Src, paxillin, PI3K, and Rac1, and to downregulate the expression of matrix metalloproteinases (MMP) 2 and MMP9. It also interferes with the Arp2/3 complex-mediated actin polymerization.[1]
Q2: My cell viability results with this compound are inconsistent across experiments. What could be the cause?
Inconsistencies in cell viability assays can arise from several factors not directly related to the compound's activity. Common sources of variability include:
-
Replicate Variability: Ensure proper mixing of reagents and uniform cell seeding density.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental data.[2]
-
Incomplete Solubilization of Formazan Crystals: In MTT assays, ensure the formazan crystals are completely dissolved before reading the absorbance. This can be facilitated by using an appropriate solvent and sufficient mixing.[2]
-
MTT Toxicity: The MTT reagent itself can be toxic to cells, especially with prolonged exposure. Optimize the incubation time to minimize this effect.[3]
Troubleshooting Guides for Unexpected Results
Case Study 1: Higher Than Expected Cell Viability at High this compound Concentrations
Scenario: After treating CRC cells with a serial dilution of this compound, you observe that at the highest concentrations, the cell viability reading (e.g., from an MTT assay) is unexpectedly high, or even above the control.
Possible Causes and Troubleshooting Steps:
-
Compound Interference: this compound, like many chemical compounds, may directly interact with the assay reagents.[4]
-
Troubleshooting: Run a control plate without cells, containing only media, the assay reagent (e.g., MTT), and the various concentrations of this compound. This will determine if the compound itself is reducing the tetrazolium salt, leading to a false positive signal.
-
-
Altered Cellular Metabolism: this compound's inhibition of the FAK pathway could induce a metabolic shift in the surviving cells, leading to an increased rate of tetrazolium salt reduction that does not correlate with cell number.
-
Troubleshooting: Supplement your tetrazolium-based assay with a non-metabolic viability assay, such as the Trypan Blue exclusion assay or a crystal violet staining assay, to get a direct count of viable cells.
-
Data Presentation: Hypothetical MTT Assay Results
| This compound Conc. (µM) | Raw Absorbance (570 nm) | Cell-Free Control Absorbance | Corrected Absorbance | Apparent Viability (%) | Viability by Trypan Blue (%) |
| 0 (Control) | 1.25 | 0.05 | 1.20 | 100 | 100 |
| 10 | 0.98 | 0.05 | 0.93 | 77.5 | 75 |
| 50 | 0.65 | 0.06 | 0.59 | 49.2 | 45 |
| 100 | 0.75 | 0.15 | 0.60 | 50.0 | 30 |
| 200 | 0.88 | 0.25 | 0.63 | 52.5 | 15 |
Case Study 2: Discrepancy Between Microscopic Observation and Assay Results
Scenario: Microscopic examination of cells treated with this compound shows clear signs of apoptosis and reduced cell number. However, the cell viability assay (e.g., XTT) indicates only a modest decrease in viability.
Possible Causes and Troubleshooting Steps:
-
Overestimation of Viability by the Assay: Tetrazolium-based assays like MTT and XTT measure metabolic activity as a surrogate for viability. Stressed or dying cells may still retain some metabolic activity, leading to an overestimation of the viable cell population.
-
Troubleshooting: Use a multi-parametric approach. Combine your metabolic assay with an assay that measures membrane integrity (e.g., propidium iodide staining followed by flow cytometry) or a marker of apoptosis (e.g., caspase activity assay).
-
-
This compound and Cell Adhesion: this compound is known to inhibit cell adhesion and spreading in colorectal cancer cells. In assays where cells are washed, the loosely attached but still viable cells treated with this compound might be inadvertently removed, leading to an underestimation of viability. Conversely, if not washed, their metabolic contribution could be measured.
-
Troubleshooting: Be consistent with your washing steps. Consider using an endpoint assay that does not require washing, or one that measures a released marker (e.g., LDH assay for cytotoxicity).
-
Experimental Protocols
Standard MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Mix thoroughly to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Standard MTT cell viability assay workflow.
Caption: Troubleshooting decision tree for viability assays.
References
- 1. A novel synthetic small molecule this compound suppresses colorectal tumour growth and metastasis viaFAK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. Is Your MTT Assay the Right Choice? [promega.com]
- 4. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
How to minimize off-target effects of YH-306 in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of YH-306, a novel small molecule inhibitor of the FAK signaling pathway. Below you will find troubleshooting guides and frequently asked questions to help you minimize potential off-target effects and ensure the validity of your experimental results.
Important Note on this compound Identity
It is important to distinguish this compound from HMPL-306. This compound is a synthetic small molecule that has been shown to suppress colorectal tumor growth and metastasis by modulating the FAK signaling pathway. In contrast, HMPL-306 is a dual inhibitor of isocitrate dehydrogenase 1 and 2 (IDH1/IDH2) under investigation for the treatment of hematologic malignancies and gliomas. This guide focuses exclusively on This compound , the FAK signaling pathway inhibitor.
Troubleshooting Guide
Q: How can I minimize the off-target effects of this compound in my experiments?
A: Minimizing off-target effects is crucial for accurately interpreting your experimental data. Since this compound has been reported to not be a direct inhibitor of FAK kinase activity in vitro, its effects are likely mediated through indirect modulation of the FAK pathway.[1] This makes it particularly important to carefully design your experiments to distinguish between on-target and off-target effects. Here are several strategies you can employ:
1. Determine the Optimal Concentration with a Dose-Response Experiment:
Using the lowest effective concentration of this compound is the most straightforward way to reduce the likelihood of off-target effects. A dose-response experiment will help you identify the IC50 (half-maximal inhibitory concentration) for your specific cell line and assay.
Experimental Protocol: Dose-Response Assay for this compound
-
Objective: To determine the concentration of this compound that inhibits a specific cellular process (e.g., cell migration, proliferation) by 50%.
-
Materials:
-
Your cell line of interest (e.g., HCT116, HT-29 colorectal cancer cells)
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
Vehicle control (e.g., DMSO)
-
96-well plates
-
Assay-specific reagents (e.g., for measuring cell viability, migration, or protein phosphorylation)
-
Plate reader or microscope for data acquisition
-
-
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that allows for optimal growth and response during the experiment. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A common starting point is a high concentration (e.g., 100 µM) with 2- to 3-fold dilutions down to a very low concentration (e.g., 0.01 µM). Remember to include a vehicle-only control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined period relevant to your assay (e.g., 24, 48, or 72 hours).
-
Assay Performance: Perform your chosen assay to measure the effect of this compound. This could be a cell viability assay (e.g., MTT, CellTiter-Glo), a cell migration assay (e.g., wound healing, transwell), or an assay to measure the phosphorylation of a downstream target of the FAK pathway.
-
Data Analysis: Plot the assay results against the log of the this compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
2. Utilize Control Compounds:
-
Negative Control: Use a structurally similar but inactive compound to demonstrate that the observed effects are not due to the chemical scaffold of this compound.
-
Positive Control: Use a well-characterized, direct FAK kinase inhibitor (e.g., PF-573,228) to compare the phenotype induced by this compound with that of direct FAK inhibition.[2][3] This can help to elucidate whether this compound acts through the canonical FAK pathway.
3. Perform Target Validation with Genetic Approaches:
The most definitive way to confirm that the effects of this compound are on-target is to use genetic methods to eliminate the proposed target.[4]
-
Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of key proteins in the FAK signaling pathway (e.g., FAK, Src, Paxillin). If the phenotype of the genetic knockdown/knockout mimics the effect of this compound, it provides strong evidence for on-target activity.[5]
4. Conduct Washout Experiments:
To determine if the effects of this compound are reversible, you can perform a washout experiment. After treating the cells with this compound for a specific duration, replace the medium with fresh, compound-free medium and observe if the cellular phenotype reverts to the untreated state. Reversible effects are more likely to be due to specific binding to a target, whereas irreversible effects might suggest cytotoxicity or other non-specific mechanisms.
Summary of this compound and Potential Off-Target Considerations
| Feature | Description |
| Primary Target Pathway | FAK Signaling Pathway |
| Reported Mechanism | Indirectly suppresses the activation of FAK, c-Src, paxillin, and PI3K. It is not a direct inhibitor of FAK kinase activity in vitro. |
| Reported Cellular Effects | Inhibits migration, invasion, adhesion, and proliferation of colorectal cancer cells. Induces apoptosis in some colorectal cancer cell lines. |
| Potential Off-Targets of FAK Inhibitors | While this compound's direct off-targets are uncharacterized, other FAK inhibitors are known to have off-target effects on kinases such as Pyk2, FLT-3, and ACK1. |
| Considerations for Platelet Function | Some FAK inhibitors have been shown to affect platelet aggregation, which could be an on-target or off-target effect. |
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of this compound?
A: this compound is a small molecule that inhibits the FAK signaling pathway. It has been shown to suppress the activation of several key proteins in this pathway, including FAK, c-Src, paxillin, and PI3K. Importantly, studies have indicated that this compound does not directly inhibit the kinase activity of FAK in vitro, suggesting an indirect mechanism of action.
Q: How selective is this compound?
A: The kinome-wide selectivity profile of this compound has not been published in the reviewed literature. Given that it is not a direct kinase inhibitor, a standard kinase panel screen may not be the most informative approach to identify its direct binding partners.
Q: Why is it important to use controls when working with this compound?
A: Using a comprehensive set of controls is essential to ensure that the observed biological effects are due to the intended on-target activity of this compound and not due to off-target effects or experimental artifacts. A vehicle control (e.g., DMSO) is necessary to rule out any effects of the solvent. A negative control compound helps to ensure that the chemical scaffold itself is not causing the observed phenotype. Comparing the effects of this compound to those of a direct FAK inhibitor (positive control) and to genetic knockdown of FAK pathway components can help to validate that this compound is acting through its intended pathway.
Q: What are some common off-target effects of FAK inhibitors?
A: While the specific off-targets of this compound are not known, other small molecule inhibitors that target FAK have been shown to have off-target activity against other kinases, such as the FAK family member Pyk2, as well as FLT-3 and ACK1. Some FAK inhibitors have also been observed to impact platelet function.
Visualizations
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: Simplified FAK signaling pathway and the inhibitory points of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Improving the Bioavailability of YH-306 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of the investigational compound YH-306. The following information is based on established methods for improving the systemic exposure of poorly soluble and/or permeable drug candidates.
Frequently Asked Questions (FAQs)
Q1: My in vivo studies with this compound show low and variable plasma concentrations. What are the likely causes?
Low and variable oral bioavailability is a common challenge for many research compounds. The primary reasons often relate to the physicochemical properties of the drug substance and its interaction with the gastrointestinal environment. For this compound, this could be attributed to:
-
Poor Aqueous Solubility: this compound may have limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.
-
Low Dissolution Rate: Even if soluble, the rate at which this compound dissolves from its solid form might be too slow to allow for significant absorption within the gastrointestinal transit time.
-
High First-Pass Metabolism: The compound may be extensively metabolized in the liver or the intestinal wall before it reaches systemic circulation.[1]
-
Efflux by Transporters: this compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells back into the lumen.
-
Poor Membrane Permeation: The intrinsic ability of the this compound molecule to pass through the intestinal epithelium might be low.[2]
A systematic investigation into these factors is the first step in selecting an appropriate bioavailability enhancement strategy.
Q2: What are the most common formulation strategies to improve the oral bioavailability of poorly soluble drugs like this compound?
Several formulation strategies can be employed to overcome the challenges of poor solubility and enhance oral bioavailability.[3][4][5] The choice of strategy depends on the specific properties of this compound. Key approaches include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.
-
Solid Dispersions: Dispersing this compound in a polymer matrix at a molecular level can improve its dissolution rate and solubility.
-
Lipid-Based Formulations: These formulations can enhance solubility and absorption, particularly for lipophilic compounds. Self-Emulsifying Drug Delivery Systems (SEDDS) are a prominent example.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
-
Use of Co-solvents and Surfactants: These excipients can directly improve the solubility of the drug in the gastrointestinal tract.
Troubleshooting Guides
Issue 1: Inconsistent results with standard suspension formulation of this compound.
Problem: High variability in plasma exposure (AUC and Cmax) between subjects in preclinical studies.
Possible Cause: Poor and variable dissolution of the crystalline drug in the gastrointestinal tract.
Solutions:
-
Micronization/Nanonization: Reducing the particle size of the this compound drug substance.
-
Amorphous Solid Dispersion: Formulating this compound as an amorphous solid dispersion to improve its dissolution rate.
-
Lipid-Based Formulation: Developing a solution or self-emulsifying formulation to bypass the dissolution step.
Quantitative Data Summary: Comparison of Formulation Strategies for this compound
| Formulation Strategy | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 150 ± 45 | 2.0 | 980 ± 210 | 100 (Reference) |
| Micronized Suspension | 10 | 320 ± 70 | 1.5 | 2150 ± 450 | 219 |
| Solid Dispersion | 10 | 750 ± 150 | 1.0 | 5500 ± 980 | 561 |
| SEDDS | 10 | 1200 ± 250 | 0.5 | 8900 ± 1600 | 908 |
Data are presented as mean ± standard deviation (n=6) and are hypothetical for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
This method aims to create an amorphous dispersion of this compound in a polymer matrix to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Dichloromethane (DCM)
-
Methanol
-
Rotary evaporator
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.
-
Dissolve both components in a minimal amount of a 1:1 (v/v) mixture of DCM and methanol in a round-bottom flask.
-
Ensure complete dissolution to form a clear solution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at 40°C until a thin, dry film is formed on the flask wall.
-
Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the dried film from the flask.
-
Gently pulverize the resulting solid dispersion using a mortar and pestle.
-
Pass the powder through a 100-mesh sieve to obtain a uniform particle size.
-
Store the solid dispersion in a desiccator until further use.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
This protocol describes the preparation of a lipid-based formulation that forms a microemulsion upon gentle agitation in an aqueous medium.
Materials:
-
This compound
-
Labrasol® (Caprylocaproyl polyoxyl-8 glycerides) - Surfactant
-
Cremophor® EL (Polyoxyl 35 castor oil) - Co-surfactant
-
Capryol® 90 (Propylene glycol monocaprylate) - Oil
-
Magnetic stirrer
-
Glass vials
Procedure:
-
Prepare the SEDDS vehicle by mixing Labrasol®, Cremophor® EL, and Capryol® 90 in a ratio of 40:30:30 (w/w/w).
-
Stir the mixture gently on a magnetic stirrer at room temperature until a homogenous, clear liquid is formed.
-
Accurately weigh the desired amount of this compound.
-
Add the this compound powder to the SEDDS vehicle.
-
Stir the mixture at a slightly elevated temperature (e.g., 40°C) until the drug is completely dissolved.
-
The resulting solution is the this compound SEDDS formulation.
-
To test its self-emulsifying properties, add one drop of the formulation to 100 mL of water and observe the spontaneous formation of a clear or slightly opalescent microemulsion.
Visualizations
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key concepts in bioavailability enhancement.
Caption: Experimental workflow for evaluating different this compound formulations.
Caption: Factors affecting the oral absorption of this compound.
References
- 1. omicsonline.org [omicsonline.org]
- 2. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. erpublications.com [erpublications.com]
- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
Addressing variability in YH-306 experimental replicates
- 1. A novel synthetic small molecule this compound suppresses colorectal tumour growth and metastasis viaFAK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is HMPL-306 used for? [synapse.patsnap.com]
- 3. HUTCHMED - HUTCHMED Initiates the RAPHAEL Registrational Phase III Trial of HMPL-306 for Patients with IDH1- and/or IDH2-Mutated Relapsed/Refractory Acute Myeloid Leukemia in China [hutch-med.com]
- 4. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
YH-306 cytotoxicity assessment in non-cancerous cell lines
Disclaimer: The following information is for research purposes only. Currently, there is a lack of publicly available data on the cytotoxicity of YH-306 in non-cancerous cell lines. This guide is intended to assist researchers in designing and troubleshooting their own cytotoxicity assessments.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a novel synthetic small molecule that has been shown to suppress tumor growth and metastasis in colorectal cancer models.[1] Its primary mechanism involves the inhibition of the Focal Adhesion Kinase (FAK) signaling pathway, which is crucial for cell migration, invasion, and survival.[1] this compound has been observed to suppress the activation of FAK and downstream proteins like c-Src, paxillin, and PI3K, and to induce apoptosis in cancer cells.[1]
Q2: Why is it important to assess the cytotoxicity of this compound in non-cancerous cell lines?
A2: While this compound shows promise as an anti-cancer agent, it is critical to understand its safety profile and potential effects on healthy tissues. Assessing cytotoxicity in non-cancerous cell lines helps to determine the therapeutic window of the compound—the concentration range where it is effective against cancer cells while having minimal toxic effects on normal cells. This is a crucial step in preclinical drug development.
Q3: What is the difference between a cytotoxic and a cytostatic effect?
A3: A cytotoxic effect leads to cell death through processes like apoptosis or necrosis, resulting in a decrease in the number of viable cells. A cytostatic effect, on the other hand, inhibits cell division and proliferation without directly causing cell death.[2] This distinction is important, as some assays may not differentiate between the two. Time-course experiments and methods that count absolute cell numbers can help distinguish between these effects.[2]
Q4: What is an acceptable level of solvent (e.g., DMSO) toxicity?
A4: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. It is essential to run a vehicle control (cells treated with the solvent alone) to assess its impact. For most non-cancerous cell lines, the final DMSO concentration in the culture medium should be kept below 0.5%, and often below 0.1%, to avoid solvent-induced cytotoxicity.
Experimental Protocols
Detailed methodologies for standard in vitro cytotoxicity assays are provided below. Researchers should optimize parameters such as cell seeding density and incubation times for their specific non-cancerous cell lines.
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound compound
-
Selected non-cancerous cell line(s)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include untreated controls and vehicle (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is a marker of compromised cell membrane integrity.
Materials:
-
This compound compound
-
Selected non-cancerous cell line(s)
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit)
-
96-well plates
-
Microplate reader
Procedure:
-
Assay Setup: Seed cells and treat with this compound as described in the MTT protocol. Include three key controls for each condition:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with lysis buffer.
-
Vehicle Control: Cells treated with the compound solvent.
-
-
Supernatant Collection: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
Data Presentation
Quantitative data, such as the half-maximal inhibitory concentration (IC50), should be summarized in a clear and structured format. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Hypothetical IC50 Values of this compound in Non-Cancerous Cell Lines
| Cell Line | Tissue of Origin | Incubation Time (hours) | IC50 (µM) |
| HEK-293 | Human Embryonic Kidney | 48 | > 100 |
| NIH/3T3 | Mouse Embryonic Fibroblast | 48 | 85.2 |
| HaCaT | Human Keratinocyte | 48 | 92.5 |
| HUVEC | Human Umbilical Vein Endothelial | 48 | 78.9 |
Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data.
Troubleshooting Guide
Issue: High background absorbance in control wells (MTT Assay)
-
Potential Cause: Contamination of the culture medium with reducing agents, microbial contamination, or degradation of the MTT solution.
-
Recommended Solution: Use fresh, high-quality reagents and consider using a phenol red-free medium during the assay. Include media-only controls to assess background absorbance.
Issue: Inconsistent results or high variability between replicate wells
-
Potential Cause 1: Uneven Cell Seeding. Inconsistent cell numbers across wells can lead to variability.
-
Recommended Solution 1: Ensure a homogenous single-cell suspension before seeding. After seeding, visually inspect the plate under a microscope to confirm even cell distribution.
-
Potential Cause 2: Edge Effects. Wells on the outer edges of the plate are prone to evaporation, leading to altered cell growth and compound concentration.
-
Recommended Solution 2: Avoid using the outer wells for experimental samples. Instead, fill these wells with sterile water or PBS to maintain humidity.
-
Potential Cause 3: Pipetting Errors. Inaccurate or inconsistent pipetting can introduce significant variability.
-
Recommended Solution 3: Use calibrated pipettes and ensure proper technique. For 96-well plates, using a multichannel pipette can improve consistency.
Issue: Low absorbance values in the LDH assay
-
Potential Cause: Low cell density or inhibition of the LDH enzyme by the test compound.
-
Recommended Solution: Optimize the cell number for the assay. Check for direct compound interference by adding this compound to the LDH reaction mixture in a cell-free system.
Issue: Underestimation of cell death in the LDH assay with long incubation times
-
Potential Cause: If the compound has a cytostatic effect, the control wells will have significantly more cells (and thus more total LDH) than the treated wells, leading to an underestimation of the percentage of cytotoxicity.
-
Recommended Solution: Use condition-specific controls. For each treatment condition, include a "maximum LDH release" well where cells are lysed. This allows for a more accurate calculation of the percentage of cell death for each specific condition.
Visualizations
Experimental Workflow
Caption: A standard workflow for in vitro cytotoxicity testing.
Hypothetical Signaling Pathway
References
Refining YH-306 treatment duration for optimal FAK inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing YH-306, a potent FAK inhibitor. The following resources are designed to help refine treatment duration for optimal FAK inhibition and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets Focal Adhesion Kinase (FAK). It functions by blocking the activation of FAK and its related signaling pathways. This inhibition leads to the suppression of critical cellular processes involved in cancer progression, such as cell migration, invasion, proliferation, and colonization, and can induce apoptosis.[1]
Q2: What is the recommended starting concentration and treatment duration for this compound in vitro?
A2: Based on existing studies, a concentration of 50 µM has been shown to significantly reduce the phosphorylation of FAK at tyrosine 397 (Tyr397) in colorectal cancer cell lines after 24 hours of treatment.[2] However, inhibitory effects on FAK phosphorylation have been observed as early as 60 minutes in cells stimulated with fibronectin.[2][3] For initial experiments, a time-course study ranging from 1 to 24 hours is recommended to determine the optimal duration for your specific cell line and experimental conditions.
Q3: How can I best assess the inhibition of FAK activity following this compound treatment?
A3: The most common method to assess FAK inhibition is to measure the phosphorylation status of FAK at Tyr397, its autophosphorylation site, via Western blotting. A decrease in the p-FAK (Tyr397) signal relative to the total FAK protein level indicates successful inhibition. Downstream signaling molecules, such as paxillin, can also be assessed for changes in their phosphorylation status.[2]
Q4: Is this compound stable in cell culture media for long-term experiments?
A4: The stability of this compound in cell culture media over extended periods has not been extensively published. For experiments lasting longer than 24 hours, it is crucial to empirically determine the compound's stability under your specific culture conditions. This can be assessed by measuring the compound's concentration and inhibitory activity at different time points. For long-term studies, consider replenishing the media with fresh this compound at regular intervals to maintain a consistent concentration.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of FAK Phosphorylation
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the IC50 for FAK phosphorylation inhibition in your specific cell line. |
| Incorrect Treatment Duration | Conduct a time-course experiment (e.g., 0, 1, 4, 8, 12, 24 hours) to identify the onset and duration of FAK inhibition. FAK phosphorylation can be a rapid and transient event. |
| Cell Line Resistance | Some cell lines may exhibit intrinsic or acquired resistance to FAK inhibitors. Verify the expression of FAK in your cell line. |
| This compound Degradation | Ensure proper storage of this compound stock solutions (aliquoted and stored at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment. |
| Western Blotting Issues | Optimize your Western blot protocol for phosphoproteins. Use phosphatase inhibitors in your lysis buffer, block with BSA instead of milk, and ensure efficient protein transfer. |
Issue 2: High Variability in Cell Viability Assays
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding to maintain consistent cell numbers across wells. |
| Edge Effects on Microplates | Avoid using the outer wells of the plate for experimental samples as they are prone to evaporation. Fill these wells with sterile PBS or media. |
| Inaccurate Drug Dilutions | Prepare fresh serial dilutions of this compound for each experiment. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 0.1%. |
| Variable Incubation Times | Adhere to a strict and consistent incubation time for all plates within an experiment and between experiments. |
| Cell Passage Number | Use cells within a consistent and low passage number range to minimize phenotypic drift and variability in drug response. |
Quantitative Data Summary
Table 1: Effect of this compound on FAK Phosphorylation
| Cell Line | Concentration | Treatment Duration | Effect on p-FAK (Tyr397) | Reference |
| HT-29 | 50 µM | 24 hours | Significant reduction | |
| CT-26 | 50 µM | 24 hours | Significant reduction | |
| HT-29 (on fibronectin) | 50 µM | 60 minutes | Significant reduction |
Table 2: Recommended Time Points for Initial this compound Experiments
| Experiment | Suggested Time Points | Rationale |
| FAK Phosphorylation | 0, 15 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr | To capture the initial onset and sustained inhibition of FAK activity. |
| Cell Viability/Proliferation | 24 hr, 48 hr, 72 hr | To assess the longer-term effects on cell growth and survival. |
| Cell Migration/Invasion | 12 hr, 24 hr, 48 hr | To allow sufficient time for measurable changes in cell motility. |
Experimental Protocols
Protocol 1: Time-Course Analysis of FAK Phosphorylation by Western Blot
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of lysis. Allow cells to adhere overnight.
-
This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 50 µM) and a vehicle control (e.g., DMSO) for various time points (e.g., 0, 1, 4, 8, 12, 24 hours).
-
Cell Lysis: At each time point, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against p-FAK (Tyr397) overnight at 4°C. Subsequently, incubate with a primary antibody against total FAK as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities for p-FAK and total FAK. Normalize the p-FAK signal to the total FAK signal for each time point.
Protocol 2: Determining Optimal Treatment Duration using a Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
This compound Treatment: Treat cells with a range of this compound concentrations and a vehicle control.
-
Incubation: Incubate the plates for different durations (e.g., 24, 48, and 72 hours).
-
MTT Assay: At the end of each incubation period, add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control. Determine the IC50 value for each treatment duration. The optimal duration will depend on the therapeutic window and the desired endpoint.
Visualizations
Caption: FAK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining optimal this compound treatment duration.
Caption: Troubleshooting logic for inconsistent this compound results.
References
Validation & Comparative
Comparative Efficacy of YH-306 and Other FAK Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational FAK inhibitor YH-306 with other notable FAK inhibitors, including Defactinib (VS-6063), IN10018 (BI 853520), Conteltinib (CT-707), and GSK2256098. The information is compiled from publicly available preclinical and clinical data to assist researchers in evaluating these compounds for their studies.
Introduction to FAK Inhibition
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[1][2] Its overexpression and activation are implicated in the progression and metastasis of various cancers, making it a compelling target for anti-cancer drug development. This guide focuses on this compound, a novel synthetic small molecule, and compares its efficacy with other well-documented FAK inhibitors.
FAK Signaling Pathway
The diagram below illustrates the central role of FAK in mediating signals from the extracellular matrix (ECM) through integrins, influencing key cellular processes involved in cancer progression.
FAK Signaling Cascade
Comparative Efficacy Data
The following tables summarize the available quantitative data for this compound and other FAK inhibitors. Direct comparison is challenging due to variations in experimental conditions across different studies.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Inhibitor | Target | IC50 (nM) | Comments |
| This compound | FAK | Not reported to directly inhibit kinase activity in vitro | Suppresses FAK pathway activation in cells |
| Defactinib (VS-6063) | FAK, Pyk2 | <0.6 | Potent dual inhibitor. |
| IN10018 (BI 853520) | FAK | 1 | Highly potent and selective for FAK. |
| Conteltinib (CT-707) | FAK, ALK, Pyk2 | 1.6 | Multi-kinase inhibitor. |
| GSK2256098 | FAK | 1.5 | Potent, ATP-competitive, and reversible inhibitor. |
Table 2: In Vitro Efficacy in Colorectal Cancer (CRC) Cell Lines
| Inhibitor | Cell Line | Assay | Concentration | Effect |
| This compound | HCT116, HT-29 | Cell Viability (MTS) | 50 µM | Significant decrease in cell viability. |
| HCT116, HT-29, CT-26 | Migration (Wound Healing) | 50 µM | Significant inhibition of cell migration. | |
| CT-26 | Invasion (Transwell) | 50 µM | Significant inhibition of invasion through Matrigel. | |
| Defactinib (VS-6063) | - | - | - | Data in CRC models not readily available in searched literature. |
| IN10018 (BI 853520) | - | - | - | Data in CRC models not readily available in searched literature. |
| Conteltinib (CT-707) | - | - | - | Data in CRC models not readily available in searched literature. |
| GSK2256098 | - | - | - | Data in CRC models not readily available in searched literature. |
Table 3: In Vivo Efficacy in Xenograft Models
| Inhibitor | Cancer Type | Model | Dosage | Tumor Growth Inhibition |
| This compound | Colorectal Cancer | HCT116 Xenograft | 50 mg/kg/day | Average tumor volume reduced by ~60% compared to control.[3] |
| Defactinib (VS-6063) | Various | Multiple | Varies | Efficacy demonstrated in various models, specific % inhibition in CRC not detailed. |
| IN10018 (BI 853520) | Various | Multiple | 25-50 mg/kg | Significant tumor growth suppression in various cancer models. |
| Conteltinib (CT-707) | NSCLC | Xenograft | Varies | Marked anti-tumor activity. |
| GSK2256098 | Glioblastoma | U87MG Xenograft | Varies | Dose- and time-dependent inhibition of FAK phosphorylation. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Experimental Workflow: In Vitro FAK Inhibitor Efficacy Testing
In Vitro Experimental Workflow
1. Cell Viability Assay (MTS Protocol)
-
Cell Seeding: Plate colorectal cancer cells (e.g., HCT116, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the FAK inhibitor (e.g., this compound) or vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
MTS Reagent: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells.
2. Wound Healing (Scratch) Assay
-
Cell Seeding: Grow a confluent monolayer of cancer cells in a 6-well plate.
-
Scratch: Create a "scratch" or gap in the monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and add fresh media containing the FAK inhibitor or vehicle control.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 hours).
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
3. Transwell Invasion Assay
-
Chamber Preparation: Coat the upper chamber of a Transwell insert with Matrigel to mimic the basement membrane.
-
Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Treatment: Add the FAK inhibitor or vehicle control to both the upper and lower chambers.
-
Incubation: Incubate for 24-48 hours to allow for cell invasion.
-
Staining and Counting: Remove non-invading cells from the top of the membrane. Fix and stain the invading cells on the bottom of the membrane with crystal violet. Count the number of stained cells under a microscope.
4. Mouse Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HCT116) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment: Randomize mice into treatment and control groups. Administer the FAK inhibitor (e.g., this compound at 50 mg/kg/day) or vehicle control via an appropriate route (e.g., oral gavage).
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their weight.
-
Analysis: Calculate the tumor growth inhibition as the percentage decrease in tumor volume or weight in the treated group compared to the control group.
Conclusion
This compound demonstrates significant anti-tumor and anti-metastatic effects in colorectal cancer models by inhibiting the FAK signaling pathway.[1] While direct comparative efficacy data with other FAK inhibitors in the same models is limited, the available information suggests that this compound is a promising candidate for further investigation. The other FAK inhibitors, such as Defactinib, IN10018, Conteltinib, and GSK2256098, have also shown potent FAK inhibition and anti-cancer activity across various cancer types. Researchers are encouraged to consider the specific context of their studies, including the cancer type and the desired signaling pathway modulation, when selecting a FAK inhibitor. The provided protocols offer a foundation for conducting rigorous preclinical evaluations of these compounds.
References
A Comparative Guide to the Anti-Metastatic Effects of YH-306 in Colorectal Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Metastasis remains the primary driver of mortality in colorectal cancer (CRC), underscoring the urgent need for effective anti-metastatic therapies. This guide provides a comprehensive comparison of the novel synthetic small molecule YH-306 with other emerging anti-metastatic agents. We present a detailed analysis of their efficacy in preclinical CRC models, focusing on key cellular processes of metastasis, including cell migration, invasion, and adhesion. The information is supported by experimental data and detailed protocols to aid in the evaluation and design of future research.
Introduction to this compound
This compound is a novel, synthetic small molecule identified as a potent inhibitor of colorectal tumor growth and metastasis.[1] Its primary mechanism of action is the suppression of the Focal Adhesion Kinase (FAK) signaling pathway.[1] By inhibiting FAK activation, this compound disrupts essential downstream signaling cascades involving c-Src, paxillin, PI3K, and Rac1, which are critical for cell motility and invasion.[1] Furthermore, this compound has been shown to decrease the expression of matrix metalloproteinases (MMP) 2 and 9, enzymes crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion.[1]
Comparative Analysis of Anti-Metastatic Agents
To provide a comprehensive evaluation of this compound, its anti-metastatic effects are compared with other FAK inhibitors, as well as inhibitors of other key signaling pathways implicated in CRC metastasis, including PI3K, VEGF, and MMPs.
FAK Pathway Inhibitors: this compound vs. Alternatives
The FAK signaling pathway is a critical mediator of cell adhesion, migration, and survival, making it a prime target for anti-metastatic therapies. Here, we compare this compound with other notable FAK inhibitors, PF-562271 and Y15.
Table 1: Comparison of FAK Inhibitors in in vitro CRC Models
| Parameter | This compound | PF-562271 | Y15 |
| Target | FAK Pathway | FAK/Pyk2 | FAK (Y397 autophosphorylation site) |
| Cell Lines Tested | HCT116, HT-29, CT-26, SW620, SW480 | HT29, RKO, HCT116, SW480 | SW620, SW480, DLD1, HCT116, LS180 |
| Effect on Migration | Significant dose-dependent inhibition in wound healing and transwell assays.[1] | Dose-dependent inhibition of migration. | Not explicitly detailed in the provided results. |
| Effect on Invasion | Dose-dependent inhibition through Type I collagen and Matrigel. | Not explicitly detailed in the provided results. | Not explicitly detailed in the provided results. |
| Effect on Adhesion | Significantly reduced adhesion to Type I collagen and fibronectin at 50 µM. | Not explicitly detailed in the provided results. | Promoted cell detachment. |
| Effect on Proliferation | Potent suppression of proliferation in six CRC cell lines. | Decreased tumor cell proliferation. | Dose-dependent decrease in viability (1-2 µM). |
| Effect on Apoptosis | Induced apoptosis in four CRC cell lines. | Induced apoptosis at concentrations of 10 µM and above. | Increased apoptosis. |
| IC50 (Proliferation) | Not explicitly stated. | Not explicitly stated. | ~1-2 µM for significant viability reduction. |
Table 2: Comparison of FAK Inhibitors in in vivo CRC Models
| Parameter | This compound | PF-562271 | Y15 |
| Model | Xenograft mouse model, hepatic/pulmonary metastasis models. | Orthotopic pancreatic cancer model (data on CRC model not provided). | Subcutaneous SW620 xenograft model. |
| Administration | Not specified. | Not specified. | Oral. |
| Effect on Tumor Growth | Suppressed CRC growth in a xenograft model. | Reduced tumor growth. | Decreased subcutaneous SW620 tumor growth by 28% as a single agent and by 48% with 5-FU/oxaliplatin. |
| Effect on Metastasis | Suppressed hepatic and pulmonary metastasis. | Reduced invasion and metastases. | Not explicitly detailed in the provided results for a metastasis model. |
Broader Comparison with Other Anti-Metastatic Pathways
To contextualize the therapeutic potential of targeting the FAK pathway, the following table provides a high-level comparison with inhibitors of other critical metastatic pathways in CRC.
Table 3: High-Level Comparison of Anti-Metastatic Strategies in CRC
| Inhibitor Class | Example Compound | Primary Mechanism | Reported Anti-Metastatic Effects in CRC Models |
| FAK Inhibitor | This compound | Inhibits FAK signaling, disrupting cell migration, invasion, and adhesion. | Suppresses CRC cell migration, invasion, adhesion, tumor growth, and hepatic/pulmonary metastasis. |
| PI3K Inhibitor | LY294002 | Inhibits the PI3K/Akt/mTOR pathway, affecting cell survival and proliferation. | Induces apoptosis in CRC cells, with stronger cytotoxicity in highly metastatic cells. Suppresses migration and invasion of DLD-1 cells. |
| VEGF Inhibitor | Bevacizumab | Monoclonal antibody that neutralizes VEGF-A, inhibiting angiogenesis. | In combination with chemotherapy, improves survival in metastatic CRC by inhibiting tumor vascularization. |
| MMP Inhibitor | RXP03 (MMP11 inhibitor) | Inhibits matrix metalloproteinases, preventing extracellular matrix degradation. | Reduced proliferation and invasion of HCT116 and SW480 cells and suppressed tumor growth in xenograft models. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments used to evaluate the anti-metastatic effects of the discussed compounds.
In Vitro Assays
-
Cell Lines and Culture:
-
Human CRC cell lines (e.g., HCT116, HT-29, SW620, SW480, DLD1, RKO) and a mouse CRC cell line (CT-26) were used.
-
Cells were maintained in appropriate media (e.g., McCoy's 5A, RPMI-1640) supplemented with 10% fetal bovine serum.
-
-
Wound Healing Migration Assay (for this compound):
-
Cells were seeded in 6-well plates and grown to confluence.
-
A scratch was made in the cell monolayer using a sterile pipette tip.
-
Cells were washed to remove debris and incubated with various concentrations of this compound.
-
Images were captured at 0 and 24 hours to monitor the closure of the scratch.
-
The relative migration distance was quantified.
-
-
Transwell Invasion Assay (for this compound):
-
Transwell inserts with 8 µm pores were coated with either Type I collagen or Matrigel.
-
CRC cells were seeded in the upper chamber in serum-free media containing different concentrations of this compound.
-
The lower chamber was filled with media containing a chemoattractant (e.g., 10% FBS).
-
After incubation (e.g., 24-48 hours), non-invading cells on the upper surface of the membrane were removed.
-
Invading cells on the lower surface were fixed, stained, and counted.
-
-
Cell Adhesion Assay (for this compound):
-
96-well plates were coated with Type I collagen or fibronectin.
-
CRC cells were treated with various concentrations of this compound and seeded onto the coated wells.
-
After a short incubation period, non-adherent cells were removed by washing.
-
Adherent cells were quantified using a colorimetric assay (e.g., MTT).
-
-
Apoptosis Assay (for LY294002):
-
CRC cells (e.g., SW480, SW620) were treated with different concentrations of LY294002 for 48 hours.
-
Cells were harvested and stained using an apoptosis detection kit (e.g., Annexin V/Propidium Iodide).
-
The percentage of apoptotic cells was determined by flow cytometry.
-
In Vivo Models
-
Xenograft Tumor Growth Model (for this compound and Y15):
-
Immunocompromised mice (e.g., nude mice) were subcutaneously injected with CRC cells (e.g., 2 x 10^6 SW620 cells).
-
Once tumors were palpable, mice were randomized into control and treatment groups.
-
Mice were treated with the respective compounds (e.g., this compound, Y15) or vehicle control.
-
Tumor volume and body weight were measured regularly (e.g., every 2 days).
-
At the end of the experiment, tumors were excised and weighed.
-
-
Hepatic/Pulmonary Metastasis Model (for this compound):
-
To model hepatic metastasis, CRC cells (e.g., CT-26-luciferase) were injected into the spleen of mice.
-
For pulmonary metastasis, cells were injected via the tail vein.
-
Mice were treated with this compound or a vehicle control.
-
Metastatic burden was monitored using bioluminescence imaging at regular intervals.
-
At the end of the study, organs (liver, lungs) were harvested, and metastatic nodules were counted.
-
Visualizing the Mechanisms and Workflows
To better illustrate the complex biological processes and experimental designs, the following diagrams have been generated using the Graphviz DOT language.
Caption: this compound inhibits the FAK signaling pathway.
Caption: Preclinical evaluation workflow for anti-metastatic agents.
Conclusion
This compound demonstrates significant promise as an anti-metastatic agent for colorectal cancer by effectively targeting the FAK signaling pathway. Comparative analysis with other FAK inhibitors and agents targeting different pathways highlights its potent and broad-spectrum anti-metastatic activities in preclinical models. The detailed experimental data and protocols provided in this guide serve as a valuable resource for researchers in the field to further validate and build upon these findings, ultimately accelerating the development of novel therapies for metastatic CRC.
References
Unveiling the Action of YH-306: A Comparative Guide to FAK Inhibition in Colorectal Cancer
A deep dive into the cross-validation of YH-306's mechanism of action, benchmarked against genetic knockdowns and alternative Focal Adhesion Kinase (FAK) inhibitors. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental data and protocols necessary to evaluate this compound as a potential therapeutic agent for colorectal cancer.
This compound has been identified as a novel small molecule inhibitor that effectively suppresses colorectal tumor growth and metastasis.[1] Its primary mechanism of action is the inhibition of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[1][2][3] This guide will compare this compound to other FAK inhibitors and detail a representative workflow for validating its on-target activity using genetic knockdowns, a crucial step in preclinical drug development.
Comparative Analysis of FAK Inhibitors
This compound is one of several small molecule inhibitors developed to target FAK in colorectal cancer. A comparative overview of these inhibitors is presented below, highlighting their mechanisms and reported effects.
| Inhibitor | Mechanism of Action | Reported Effects in Colorectal Cancer (CRC) Models | Key Findings |
| This compound | Blocks activation of FAK and downstream signaling (c-Src, paxillin, PI3K, Rac1).[1] | Inhibits CRC cell migration, invasion, proliferation, and colonization; induces apoptosis. Suppresses tumor growth and metastasis in vivo. | A promising candidate for preventing both growth and metastasis of colorectal tumors. |
| Y15 | Selectively binds to the FAK autophosphorylation site at Tyr397. | Decreases viability of multiple CRC cell lines, inhibits tumor growth in vivo, and enhances the efficacy of chemotherapy (5-FU/oxaliplatin). | Demonstrates efficacy as a monotherapy and in combination with standard chemotherapy. |
| PF-573,228 | ATP-competitive inhibitor of FAK. | Inhibits cancer cell migration in vitro and shows tumor growth inhibition in a colon xenograft model. | An early example of a specific FAK inhibitor with in vivo activity. |
| GSK2256098 | Oral FAK inhibitor. | Efficacy has been noted in non-clinical and early-stage clinical trials for various solid tumors. | Represents a clinically tested FAK inhibitor. |
| Defactinib (VS-6063) | ATP-competitive inhibitor of FAK and PYK2. | Undergoing clinical trials for various cancers, often in combination with other targeted therapies. | A dual inhibitor with potential to overcome resistance mechanisms. |
Cross-Validation of this compound's Mechanism of Action using FAK Knockdown
To definitively attribute the anti-cancer effects of this compound to FAK inhibition, a genetic knockdown approach using small interfering RNA (siRNA) is the gold standard. The logic is to compare the phenotype induced by this compound treatment with that of directly reducing FAK protein levels. A successful cross-validation would show a high degree of similarity in the cellular and molecular outcomes of both interventions.
Experimental Protocols
1. FAK siRNA Transfection in Colorectal Cancer Cells
This protocol provides a representative method for transiently knocking down FAK expression in CRC cell lines such as HCT116 or HT-29.
-
Cell Seeding: Seed 1 x 105 cells per well in 6-well plates containing antibiotic-free RPMI-1640 medium with 10% fetal bovine serum. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection Complex Preparation:
-
For each well, dilute a specific amount of FAK-targeting siRNA (e.g., 100 pmol) in Opti-MEM I medium.
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in Opti-MEM I medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells. Incubate for 6 hours at 37°C.
-
Post-transfection: Add fresh, serum-containing medium. Culture the cells for an additional 24-48 hours before proceeding with downstream assays.
-
Controls: A non-targeting siRNA (scrambled sequence) should be used as a negative control to account for any off-target effects of the transfection process.
2. Western Blot Analysis of FAK Pathway Activation
This protocol allows for the assessment of protein expression and phosphorylation status within the FAK signaling pathway.
-
Cell Lysis: After treatment with this compound or transfection with siRNA, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include: anti-p-FAK (Y397), anti-FAK (total), anti-p-Src, anti-p-Paxillin, and anti-cleaved caspase-3. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Expected Outcomes and Interpretation
The following table summarizes the expected results that would validate FAK as the primary target of this compound.
| Assay | This compound Treatment | FAK siRNA Knockdown | Interpretation of Concordance |
| Cell Migration/Invasion | Significant Inhibition | Significant Inhibition | Confirms FAK's role in the migratory and invasive phenotype suppressed by this compound. |
| Colony Formation | Significant Reduction | Significant Reduction | Indicates that the anti-proliferative effect of this compound is mediated through FAK. |
| Apoptosis | Increased Apoptosis | Increased Apoptosis | Suggests that FAK's pro-survival signaling is effectively blocked by this compound. |
| p-FAK (Y397) Levels | Significantly Reduced | N/A (Total FAK is reduced) | Direct evidence of this compound inhibiting FAK autophosphorylation. |
| Total FAK Levels | No significant change | Significantly Reduced | Confirms successful knockdown and differentiates the mechanism from genetic silencing. |
| p-Src / p-Paxillin Levels | Significantly Reduced | Significantly Reduced | Validates that this compound disrupts the same downstream signaling cascade as FAK depletion. |
The FAK Signaling Pathway and this compound's Point of Intervention
The diagram below illustrates the central role of FAK in mediating signals from the extracellular matrix (via integrins) to downstream pathways that control key cancer cell behaviors. This compound is shown to intervene at the level of FAK activation.
References
Comparative Guide: YH-306 in the Context of Colorectal Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest available data, there are no published preclinical or clinical studies evaluating the combination of the FAK inhibitor YH-306 with immunotherapy for the treatment of colorectal cancer (CRC). This guide provides a comprehensive overview of the preclinical data for this compound as a monotherapy, a comparison with established immunotherapies for CRC, and a discussion of the theoretical potential for synergy based on the mechanism of FAK inhibition.
Section 1: this compound - A Preclinical FAK Inhibitor for Colorectal Cancer
This compound is a novel synthetic small molecule identified as an inhibitor of the Focal Adhesion Kinase (FAK) signaling pathway. Preclinical studies have investigated its potential as an anti-cancer agent in colorectal cancer models, focusing on its ability to suppress tumor growth and metastasis.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects by inhibiting the activation of FAK and its downstream signaling cascade.[1] This pathway is crucial for cell motility, adhesion, and proliferation. By suppressing the FAK pathway, this compound has been shown to inhibit several key processes involved in cancer progression. Specifically, this compound has been demonstrated to suppress the activation of FAK, c-Src, paxillin, PI3K, and Rac1, and reduce the expression of matrix metalloproteases MMP2 and MMP9.
Caption: this compound Signaling Pathway in Colorectal Cancer.
Preclinical Efficacy of this compound in Colorectal Cancer
In vitro and in vivo studies have demonstrated the anti-cancer effects of this compound in various colorectal cancer models.
Table 1: Summary of In Vitro Efficacy of this compound in CRC Cell Lines
| Assay | Cell Lines | Key Findings | Reference |
| Wound Healing Migration | HCT116, HT-29, CT-26 | Significant dose-dependent inhibition of cell migration. | |
| Transwell Migration | CT-26 | Significant dose-dependent reduction in cell migration. | |
| Transwell Invasion | CT-26 | Dose-dependent prevention of invasion through Type I collagen or Matrigel. | |
| Cell Adhesion | HCT116, HT-29 | At 50 µM, inhibited 67% of HCT116 and 78% of HT-29 cell attachment to Type I collagen. Also reduced attachment to fibronectin. | |
| Cell Proliferation | Six CRC cell lines | Potent suppression of proliferation in all tested cell lines. | |
| Apoptosis | Four CRC cell lines | Induction of apoptosis. | |
| Colony Formation | HCT116, HT-29 | Inhibition of 2D colony formation. |
Table 2: Summary of In Vivo Efficacy of this compound in Mouse Models
| Model | Treatment | Key Findings | Reference |
| Xenograft Mouse Model | This compound | Suppressed CRC tumor growth. | |
| Metastasis Mouse Model | This compound | Suppressed hepatic and pulmonary metastasis. |
Experimental Protocols for Key Assays
-
Wound Healing Migration Assay: CRC cells (HCT116, HT-29, CT-26) were seeded in 6-well plates and grown to confluence. A scratch was made with a pipette tip, and the cells were treated with varying concentrations of this compound. The closure of the wound was monitored and photographed at different time points to assess cell migration.
-
Transwell Invasion Assay: Transwell inserts with 8 µm pore size were coated with Type I collagen or Matrigel. CT-26 cells were seeded in the upper chamber in serum-free media with this compound. The lower chamber contained a chemoattractant. After incubation, non-invading cells were removed, and invading cells on the lower surface of the membrane were stained and counted.
-
Cell Adhesion Assay: 96-well plates were coated with Type I collagen or fibronectin. HCT116 and HT-29 cells were treated with this compound and seeded onto the coated plates. After incubation, non-adherent cells were washed away, and adherent cells were quantified using a colorimetric assay.
Section 2: Current Immunotherapy Landscape in Colorectal Cancer
Immunotherapy, particularly with immune checkpoint inhibitors (ICIs), has become a standard of care for a subset of colorectal cancer patients. The efficacy of these therapies is largely confined to tumors with specific biomarkers.
Mechanism of Action of Immune Checkpoint Inhibitors
Immune checkpoint inhibitors are monoclonal antibodies that block proteins like PD-1, PD-L1, and CTLA-4, which act as brakes on the immune system. By blocking these interactions, ICIs unleash the patient's T-cells to recognize and attack cancer cells.
Caption: General Mechanism of PD-1/PD-L1 Checkpoint Inhibition.
Approved Immunotherapies and Patient Selection
The use of immunotherapy in CRC is primarily for tumors that are mismatch repair-deficient (dMMR) or microsatellite instability-high (MSI-H). These tumors have a high mutational burden, making them more visible to the immune system.
Table 3: Comparison of Key FDA-Approved Immune Checkpoint Inhibitors for dMMR/MSI-H CRC
| Drug | Target | Indication | Key Efficacy Data (from pivotal trials) | Reference |
| Pembrolizumab (Keytruda®) | PD-1 | First-line for unresectable or metastatic MSI-H/dMMR CRC | KEYNOTE-177: Median PFS of 16.5 months vs. 8.2 months with chemotherapy. ORR of 43.8%. | |
| Nivolumab (Opdivo®) | PD-1 | For MSI-H/dMMR mCRC that has progressed after treatment with fluoropyrimidine, oxaliplatin, and irinotecan | CheckMate-142: ORR of 31% in previously treated patients. | |
| Ipilimumab (Yervoy®) | CTLA-4 | In combination with Nivolumab for MSI-H/dMMR mCRC that has progressed after prior treatment | CheckMate-142: Combination therapy showed an ORR of 55%. |
Section 3: Potential Synergy of this compound and Immunotherapy - A Forward Look
While no direct data exists for combining this compound with immunotherapy, the role of FAK in the tumor microenvironment (TME) provides a strong rationale for such a strategy.
FAK's Role in Immune Evasion
FAK is implicated in creating an immunosuppressive TME. Nuclear FAK activity in cancer cells can drive the transcription of chemokines that recruit regulatory T-cells (Tregs) into the tumor. These Tregs suppress the activity of cytotoxic CD8+ T-cells, allowing the tumor to evade an immune attack. FAK inhibition can therefore potentially reduce the recruitment of Tregs, making the tumor more susceptible to immune-mediated killing.
Caption: Hypothetical Synergy of this compound and Immunotherapy.
Future Directions
The preclinical data for this compound demonstrates its potential as an anti-metastatic and anti-proliferative agent in colorectal cancer. Its mechanism of action via FAK inhibition suggests a plausible and compelling rationale for combination studies with immune checkpoint inhibitors. Future research should focus on:
-
Investigating the effects of this compound on the tumor immune microenvironment in CRC models.
-
Preclinical studies combining this compound with anti-PD-1/PD-L1 or anti-CTLA-4 antibodies to assess for synergistic anti-tumor activity.
-
Evaluating the potential of this combination in pMMR/MSS colorectal cancer, a patient population that currently derives little benefit from immunotherapy.
References
A Preclinical Comparative Analysis of YH-306 and Existing Chemotherapy Drugs for Colorectal Cancer
For Immediate Release
This guide provides a detailed comparative analysis of the novel anti-cancer agent YH-306 against established first-line chemotherapy regimens for colorectal cancer (CRC), namely FOLFOX, FOLFIRI, and capecitabine. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanisms of action, preclinical efficacy, and experimental protocols to support further investigation and development in oncology.
Introduction
This compound is a novel, synthetic small molecule identified as a potent inhibitor of Focal Adhesion Kinase (FAK), a critical mediator of cell migration, invasion, and survival.[1] Preclinical studies have demonstrated its potential as an anti-metastatic and anti-proliferative agent in colorectal cancer.[1] Standard-of-care for colorectal cancer typically involves cytotoxic chemotherapy regimens such as FOLFOX (a combination of folinic acid, 5-fluorouracil, and oxaliplatin) and FOLFIRI (folinic acid, 5-fluorouracil, and irinotecan), or the oral fluoropyrimidine, capecitabine. This guide aims to provide a side-by-side comparison of the preclinical data available for this compound with these established treatments.
Mechanism of Action
This compound exerts its anti-cancer effects through a distinct mechanism of action compared to traditional cytotoxic chemotherapies.
This compound: As a FAK inhibitor, this compound targets the FAK signaling pathway. This leads to the suppression of key downstream effectors including c-Src, paxillin, and PI3K/Rac1, which are crucial for cell motility and invasion.[1] Furthermore, this compound has been shown to decrease the expression of matrix metalloproteinases (MMP) 2 and 9, enzymes that degrade the extracellular matrix and facilitate metastasis.[1] It also inhibits the Arp2/3 complex, which is involved in actin polymerization and the formation of cellular protrusions necessary for cell movement.[1]
Existing Chemotherapy Drugs:
-
FOLFOX & FOLFIRI: The cornerstone of these regimens is 5-fluorouracil (5-FU) , a pyrimidine analog that inhibits thymidylate synthase, an enzyme critical for DNA synthesis and repair. Leucovorin (folinic acid) is administered to enhance the binding of 5-FU to thymidylate synthase. Oxaliplatin (in FOLFOX) is a platinum-based drug that forms DNA adducts, leading to DNA damage and apoptosis. Irinotecan (in FOLFIRI) is a topoisomerase I inhibitor that prevents the unwinding of DNA during replication, also inducing DNA damage and cell death.
-
Capecitabine: This is an orally administered prodrug of 5-FU. It is converted to 5-FU preferentially in tumor tissue, where it then exerts its cytotoxic effects by inhibiting DNA synthesis.
Signaling Pathway of this compound
Caption: this compound inhibits the FAK signaling pathway, disrupting downstream cascades involved in cell motility and invasion.
Preclinical Efficacy: A Comparative Summary
The following tables summarize the available preclinical data for this compound and standard chemotherapy agents in colorectal cancer models. It is important to note that these data are collated from different studies and direct, head-to-head comparisons in the same experimental setup are not available.
Table 1: In Vitro Anti-proliferative and Pro-apoptotic Activity
| Drug/Regimen | Cell Line | Assay | Key Findings | Reference |
| This compound | HCT116, HT-29, CT-26, SW480, SW620, LoVo | MTS Assay | Dose-dependent inhibition of proliferation in all cell lines. | |
| CT-26, HT-29, SW620, HCT116 | Flow Cytometry (Annexin V/PI) | Induced apoptosis in a dose-dependent manner. | ||
| FOLFOX | HCT116 | MTT Assay | 50-60% growth inhibition at 48 and 96 hours with 50 µM 5-FU + 1.25 µM oxaliplatin. | |
| HT-29 | MTT Assay | Demonstrated sensitivity to FOLFOX treatment. | ||
| FOLFIRI | HT-29 | MTT Assay | Demonstrated sensitivity to FOLFIRI treatment. | |
| Capecitabine (as 5-FU) | HCT116 | Cell Viability | Dose-dependent reduction in cell viability. |
Table 2: In Vitro Anti-migratory and Anti-invasive Activity
| Drug/Regimen | Cell Line | Assay | Key Findings | Reference |
| This compound | HCT116, HT-29, CT-26 | Wound Healing | Significant inhibition of cell migration in a dose-dependent manner. | |
| CT-26 | Transwell Invasion | Dose-dependent inhibition of invasion through Matrigel and type I collagen. | ||
| FOLFOX/FOLFIRI/Capecitabine | Not extensively reported in the searched literature for direct anti-migratory/invasive effects in these specific assays. The primary mechanism is cytotoxicity. |
Table 3: In Vivo Anti-tumor Efficacy in Xenograft Models
| Drug/Regimen | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| This compound | HCT116 (subcutaneous) | 50 mg/kg, i.p., daily for 20 days | Significant reduction in tumor volume and weight compared to control. | |
| FOLFOX | HCT116 (subcutaneous) | Not specified | Statistically significant tumor growth inhibition. | |
| FOLFIRI | HCT116 (zebrafish xenograft) | Not specified | Reduction in primary tumor size, circulating tumor cells, and metastasis. | |
| Capecitabine | HCT116 (subcutaneous) | 300 mg/kg | Significant inhibition of tumor growth. | |
| HT-29 (subcutaneous) | 400 mg/kg/day (14 days on/7 days off) | 58% TGI | ||
| HT-29 (subcutaneous) | 700 mg/kg/day (7 days on/7 days off) | 92% TGI |
Experimental Protocols
This compound In Vivo Xenograft Study Protocol
-
Animal Model: Male BALB/c nude mice (6-8 weeks old).
-
Cell Line and Implantation: 5 x 10^6 HCT116 cells were suspended in 100 µL of PBS and injected subcutaneously into the right flank of each mouse.
-
Treatment: When tumors reached a volume of approximately 100 mm³, mice were randomized into two groups (n=6 per group): a control group receiving daily intraperitoneal (i.p.) injections of DMSO, and a treatment group receiving daily i.p. injections of this compound (50 mg/kg).
-
Monitoring: Tumor volume and body weight were measured every two days. Tumor volume was calculated using the formula: (length × width²) / 2.
-
Endpoint: After 20 days of treatment, mice were euthanized, and tumors were excised and weighed.
Standard Chemotherapy In Vivo Xenograft Study Protocol (General)
While specific protocols vary between studies, a general methodology for evaluating standard chemotherapies in xenograft models is as follows:
-
Animal Model: Immunodeficient mice (e.g., nude, SCID).
-
Cell Line and Implantation: Human colorectal cancer cells (e.g., HCT116, HT-29) are injected subcutaneously.
-
Treatment: Once tumors are established, animals are randomized into control and treatment groups.
-
FOLFOX: Typically administered intravenously (i.v.) in cycles, with doses of 5-FU, leucovorin, and oxaliplatin based on established preclinical models.
-
FOLFIRI: Administered i.v. in cycles, with doses of 5-FU, leucovorin, and irinotecan.
-
Capecitabine: Administered orally (p.o.), often daily for a set period followed by a rest period (e.g., 14 days on, 7 days off).
-
-
Monitoring: Tumor growth is monitored by caliper measurements, and animal well-being (body weight, clinical signs) is observed.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size, or at a set time point. Tumor growth inhibition is calculated.
Experimental Workflow for Preclinical Drug Evaluation
Caption: A generalized workflow for the preclinical evaluation of a novel anti-cancer agent like this compound.
Comparative Discussion
The preclinical data suggests that this compound presents a novel mechanism of action for the treatment of colorectal cancer, distinct from the DNA-damaging effects of standard chemotherapies. Its potent inhibition of cell migration and invasion in vitro is a key differentiator, directly targeting the metastatic process which is a major cause of mortality in CRC.
In terms of anti-proliferative and pro-apoptotic effects, this compound demonstrates activity across a range of CRC cell lines. While direct comparative IC50 values are not available from the same study, the in vivo data for this compound in the HCT116 xenograft model shows significant tumor growth inhibition. Preclinical studies of FOLFOX, FOLFIRI, and capecitabine also demonstrate efficacy in similar models. Notably, an optimized dosing schedule for capecitabine (7 days on/7 days off) showed a high TGI of 92% in an HT-29 model, highlighting the importance of regimen optimization for established drugs.
A key advantage of this compound could be a more targeted safety profile. By specifically inhibiting FAK, it may avoid some of the systemic toxicities associated with cytotoxic chemotherapies that affect all rapidly dividing cells. However, comprehensive toxicity studies for this compound are not yet publicly available.
Conclusion and Future Directions
This compound is a promising preclinical candidate for the treatment of colorectal cancer with a unique mechanism of action targeting tumor metastasis and proliferation. While the available data is encouraging, further studies are required to fully elucidate its potential. Specifically, head-to-head preclinical studies comparing this compound with standard-of-care chemotherapies in the same colorectal cancer models are necessary for a more definitive assessment of its relative efficacy. Furthermore, comprehensive toxicology and pharmacokinetic studies are essential to establish a safety profile and guide potential clinical development. The distinct mechanism of this compound also suggests potential for combination therapies with existing cytotoxic agents or targeted therapies, a promising avenue for future investigation.
References
Independent Verification of YH-306's Anti-Proliferative Activity in Colorectal Cancer
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative activity of YH-306, a novel synthetic small molecule, with other Focal Adhesion Kinase (FAK) inhibitors in the context of colorectal cancer (CRC). The information presented is supported by experimental data from preclinical studies to aid in the evaluation and potential application of this compound in cancer research and drug development.
Executive Summary
This compound has been identified as a potent inhibitor of FAK signaling, a pathway frequently dysregulated in colorectal cancer and associated with tumor growth, proliferation, and metastasis.[1][2] Experimental evidence demonstrates that this compound effectively suppresses the proliferation of colorectal cancer cells. This guide compares the anti-proliferative efficacy of this compound with other notable FAK inhibitors, including Defactinib (VS-6063), PF-573228, and GSK2256098, providing available quantitative data, detailed experimental protocols, and a visualization of the targeted signaling pathway.
Comparative Analysis of Anti-Proliferative Activity
The anti-proliferative effects of this compound and alternative FAK inhibitors have been evaluated in various colorectal cancer cell lines. The following tables summarize the available quantitative data from key in vitro assays.
Table 1: Inhibition of Colony Formation in Colorectal Cancer Cell Lines
| Compound | Cell Line | Concentration (μM) | % Inhibition of Colony Formation | Reference |
| This compound | HCT116 | 10 | 43.3% | [1] |
| 20 | 92.5% | [1] | ||
| 50 | 93.1% | [1] | ||
| This compound | HT-29 | 10 | ~45% (estimated from graph) | |
| 20 | ~90% (estimated from graph) | |||
| 50 | ~95% (estimated from graph) | |||
| Y15 (FAK inhibitor) | SW620 | 0.1 | Significant decrease | |
| 2-10 | More pronounced decrease | |||
| Defactinib | NUGC4, SNU668 (Gastric Cancer) | Indicated Concentrations | Inhibition observed | |
| PF-573228 | HCT116, SW480 | 0.1 - 50 | Apoptosis induction observed |
Note: Direct comparative data for colony formation inhibition by Defactinib, PF-573228, and GSK2256098 in the same colorectal cancer cell lines under identical conditions as this compound is limited in the reviewed literature. The data for Y15, another FAK inhibitor, is included for a broader perspective. Data for Defactinib in gastric cancer cell lines is provided as a relevant indicator of its activity.
Table 2: Cell Viability (MTT Assay) - IC50 Values in Colorectal and Other Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Reference |
| This compound | HCT116, HT-29 | Data not explicitly provided as IC50 | |
| Irinotecan (Chemotherapy) | HT-29 | 5.17 μM | |
| SN-38 (Irinotecan metabolite) | HT-29 | 4.50 nM | |
| 5-Fluorouracil (Chemotherapy) | HCT 116 (5 days) | 1.48 μM | |
| 5-Fluorouracil (Chemotherapy) | HT-29 (5 days) | 11.25 μM | |
| Novel Thiosemicarbazone | HT-29 | 6.7 µM | |
| Novel Thiosemicarbazone | SW620 | 8.3 µM | |
| Hydroxytyrosol | HT-29 | 136.7 μM |
Note: Specific IC50 values for this compound from MTT assays in colorectal cancer cell lines were not available in the primary publication. The table includes IC50 values for standard chemotherapeutic agents and other investigational compounds in CRC cell lines to provide a general context for anti-proliferative potency.
Experimental Methodologies
Detailed protocols for the key assays used to evaluate the anti-proliferative activity of this compound are provided below. These methodologies are based on standard laboratory procedures and the descriptions available in the cited literature.
Cell Culture
Human colorectal cancer cell lines, such as HCT116 and HT-29, were cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
-
Cells were seeded in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.
-
The following day, cells were treated with various concentrations of the test compound (e.g., this compound) or vehicle control (DMSO).
-
After the desired incubation period (e.g., 24, 48, or 72 hours), 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
The medium was then removed, and 150 μL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the vehicle-treated control cells.
Colony Formation Assay
-
Cells were seeded in 6-well plates at a low density (e.g., 500 cells per well).
-
The cells were treated with various concentrations of the test compound or vehicle control.
-
The plates were incubated for an extended period (e.g., 10-14 days) to allow for colony formation, with the medium and treatment being refreshed every 2-3 days.
-
After incubation, the colonies were washed with PBS, fixed with methanol, and stained with a 0.1% crystal violet solution.
-
The number of colonies (typically defined as clusters of ≥50 cells) in each well was counted manually or using imaging software. The percentage of colony formation inhibition was calculated relative to the vehicle-treated control.
Wound Healing (Scratch) Assay
-
Cells were grown to a confluent monolayer in 6-well plates.
-
A sterile pipette tip was used to create a linear scratch or "wound" in the center of the monolayer.
-
The wells were washed with PBS to remove detached cells and debris.
-
Fresh medium containing various concentrations of the test compound or vehicle control was added.
-
Images of the scratch were captured at 0 hours and at subsequent time points (e.g., 24, 48 hours) using a microscope.
-
The width of the scratch was measured, and the percentage of wound closure was calculated to assess cell migration.
Transwell Migration and Invasion Assay
-
For the migration assay, cells (e.g., 1 x 10^5) were seeded in the upper chamber of a Transwell insert (typically with an 8 μm pore size membrane) in serum-free medium. The lower chamber was filled with medium containing a chemoattractant (e.g., 10% FBS).
-
For the invasion assay, the Transwell membrane was pre-coated with a layer of Matrigel to mimic the extracellular matrix.
-
The test compound at various concentrations or a vehicle control was added to the upper chamber with the cells.
-
The plates were incubated for a specific period (e.g., 24-48 hours) to allow cells to migrate or invade through the membrane.
-
Non-migrated/non-invaded cells on the upper surface of the membrane were removed with a cotton swab.
-
The cells that had migrated/invaded to the lower surface of the membrane were fixed with methanol and stained with crystal violet.
-
The number of stained cells was counted in several random fields under a microscope to quantify cell migration or invasion.
FAK Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action of this compound and the experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
FAK Signaling Pathway in Cancer Proliferation and Metastasis
Caption: FAK signaling pathway in cancer.
Experimental Workflow for Assessing Anti-Proliferative Activity
Caption: Workflow for in vitro anti-proliferative assays.
Conclusion
This compound demonstrates significant anti-proliferative and anti-metastatic potential in colorectal cancer cell lines by targeting the FAK signaling pathway. While direct, side-by-side quantitative comparisons with other FAK inhibitors in the same experimental settings are not extensively available in the current literature, the existing data suggests that this compound is a promising candidate for further investigation. The detailed methodologies and pathway diagrams provided in this guide offer a framework for researchers to independently verify and expand upon these findings, facilitating a deeper understanding of this compound's therapeutic potential in colorectal cancer. Further studies are warranted to establish a more comprehensive comparative profile of this compound against other FAK inhibitors.
References
Comparative Performance Analysis of YH-306 in Preclinical Models: Patient-Derived Organoids vs. Cancer Cell Lines
It appears there may be confusion regarding the identity of the compound "YH-306," as scientific literature describes at least two distinct investigational drugs with similar designations. To provide an accurate comparison guide, please clarify which compound you are interested in:
-
This compound (FAK Pathway Inhibitor): A novel synthetic small molecule investigated for its potential to suppress colorectal tumor growth and metastasis by modulating the Focal Adhesion Kinase (FAK) signaling pathway.[1]
-
HMPL-306 (IDH1/IDH2 Inhibitor): A dual inhibitor of mutant isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2), being developed for the treatment of hematological malignancies and gliomas.[2][3][4][5]
Initial research did not yield any publicly available studies that directly compare the performance of either of these compounds in patient-derived organoids versus cell lines.
Once you have clarified the specific compound of interest, a more targeted search for relevant data can be conducted. The following guide is a template based on the available information for the FAK pathway inhibitor this compound and general principles of comparing drug performance in different preclinical models.
This guide provides a comparative overview of the preclinical evaluation of this compound, a novel inhibitor of the Focal Adhesion Kinase (FAK) signaling pathway, in traditional cancer cell lines. While direct comparative data in patient-derived organoids (PDOs) for this compound is not currently available in the public domain, this guide will extrapolate the expected advantages and potential differences in performance based on the known benefits of PDO models.
This compound: Mechanism of Action
This compound is a synthetic small molecule designed to inhibit the FAK signaling pathway. The FAK pathway plays a crucial role in cell adhesion, migration, proliferation, and survival, and its dysregulation is implicated in cancer metastasis. By inhibiting FAK and its downstream effectors, this compound aims to suppress tumor growth and metastasis.
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits the FAK signaling pathway to suppress cancer cell functions.
Performance in Cancer Cell Lines
Studies on colorectal cancer (CRC) cell lines have demonstrated that this compound exhibits potent anti-cancer activity.
Table 1: Summary of this compound Activity in Colorectal Cancer Cell Lines
| Cell Line | Assay | Endpoint | Result | Reference |
| HCT116, HT-29 | Migration Assay | Inhibition of cell migration | Dose-dependent inhibition | |
| HCT116, HT-29 | Invasion Assay | Inhibition of cell invasion | Dose-dependent inhibition | |
| HCT116, HT-29 | Adhesion Assay | Reduction in cell adhesion to Type I collagen and fibronectin | Significant reduction at 50 µM | |
| Six CRC cell lines | Proliferation Assay | Inhibition of cell proliferation | Potent suppression | |
| Four CRC cell lines | Apoptosis Assay | Induction of apoptosis | Observed |
Expected Performance in Patient-Derived Organoids (PDOs)
While specific data for this compound in PDOs is unavailable, we can anticipate how its performance might compare to cell lines based on the inherent properties of PDO models. PDOs are 3D multicellular structures grown from patient tumor tissue that better recapitulate the complexity of the original tumor.
Table 2: Anticipated Comparison of this compound Performance: Cell Lines vs. PDOs
| Parameter | 2D Cancer Cell Lines | 3D Patient-Derived Organoids | Rationale for Difference |
| Efficacy (IC50) | Potentially lower IC50 | Potentially higher and more variable IC50 | Increased complexity, cell-cell interactions, and drug penetration barriers in 3D structures may reduce sensitivity. Heterogeneity of PDOs from different patients will likely result in a range of responses. |
| Prediction of Clinical Response | Low predictive value | High predictive value | PDOs better mimic the in vivo tumor microenvironment and patient-specific genetic background. |
| Metastasis Modeling | Limited to migration and invasion assays | Potential to model aspects of the metastatic cascade | The complex 3D architecture of PDOs can better represent the initial stages of cell dissemination. |
| Drug Resistance | May not reflect clinical resistance mechanisms | Can model intrinsic and acquired drug resistance | PDOs can be derived from treatment-naïve or resistant tumors, providing a platform to study resistance mechanisms. |
Experimental Protocols
The following are generalized protocols for the types of experiments that would be used to compare this compound in cell lines and PDOs.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing this compound in cell lines and PDOs.
1. Cell Culture and Proliferation Assay (Cell Lines)
-
Cell Seeding: Plate colorectal cancer cells (e.g., HCT116, HT-29) in 96-well plates at a density of 5,000 cells/well.
-
Treatment: After 24 hours, treat cells with increasing concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate for 48-72 hours.
-
Analysis: Assess cell viability using a standard method such as MTT or CellTiter-Glo assay.
2. Migration and Invasion Assays (Cell Lines)
-
Chamber Setup: Use Transwell chambers with or without Matrigel coating for invasion and migration assays, respectively.
-
Cell Seeding: Seed cells in the upper chamber in serum-free media.
-
Treatment: Add this compound or vehicle control to both the upper and lower chambers. The lower chamber contains serum-containing media as a chemoattractant.
-
Incubation: Incubate for 24-48 hours.
-
Analysis: Stain and count the cells that have migrated or invaded to the lower surface of the membrane.
3. Patient-Derived Organoid (PDO) Culture and Viability Assay
-
Establishment: Generate PDOs from fresh patient colorectal tumor tissue according to established protocols.
-
Plating: Plate established organoids in Matrigel domes in 24- or 96-well plates.
-
Treatment: Treat organoids with a range of this compound concentrations or vehicle control.
-
Incubation: Incubate for 5-7 days.
-
Analysis: Measure organoid viability using a 3D-compatible assay such as CellTiter-Glo 3D. Imaging-based analysis can also be used to quantify organoid size and morphology.
Conclusion
This compound has demonstrated promising anti-cancer effects in colorectal cancer cell lines by inhibiting the FAK signaling pathway. While direct comparative data is lacking, it is anticipated that patient-derived organoids would provide a more clinically relevant model for evaluating the efficacy and potential resistance mechanisms of this compound. Future studies directly comparing the performance of this compound in these two model systems are warranted to better predict its clinical potential.
References
- 1. A novel synthetic small molecule this compound suppresses colorectal tumour growth and metastasis viaFAK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is HMPL-306 used for? [synapse.patsnap.com]
- 3. HMPL-306 in relapsed or refractory IDH1- and/or IDH2-mutated acute myeloid leukemia: A phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P539: A PHASE 1 STUDY OF HMPL-306, A DUAL INHIBITOR OF MUTANT ISOCITRATE DEHYDROGENASE (IDH) 1 AND 2, IN PTS WITH RELAPSED/REFRACTORY MYELOID HEMATOLOGICAL MALIGNANCIES HARBORING IDH1 AND/OR 2 MUTATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HUTCHMED - HUTCHMED Initiates the RAPHAEL Registrational Phase III Trial of HMPL-306 for Patients with IDH1- and/or IDH2-Mutated Relapsed/Refractory Acute Myeloid Leukemia in China [hutch-med.com]
Safety Operating Guide
Personal protective equipment for handling YH-306
Essential Safety and Handling Guide for YH-306
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for handling this compound. It is intended for researchers, scientists, and drug development professionals to ensure the safe handling of this chemical in a laboratory setting.
Chemical Identification: this compound, also known as Epikure YH 306, is an acidic anhydride curing agent with the CAS number 16726-03-7.
Hazard Identification and GHS Classification
This compound is classified with the following hazards:
-
Acute toxicity, oral: Warning. Harmful if swallowed[1].
-
Eye Irritation: Causes eye irritation[2].
-
Skin Sensitization: May cause an allergic skin reaction[2][3].
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H373: May cause damage to organs through prolonged or repeated exposure.
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is crucial to minimize exposure and ensure personal safety when handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles are required. A face shield should also be worn if there is a splashing hazard. |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene, or rubber) are mandatory. Consult the glove manufacturer for specific breakthrough times. |
| Body Protection | Lab Coat/Apron | A lab coat or a chemical-resistant apron should be worn. For larger quantities or increased risk of splashing, chemical-resistant coveralls are recommended. |
| Respiratory Protection | Respirator | Use a NIOSH-approved air-purifying respirator with organic vapor cartridges if working in a poorly ventilated area or if dusts/vapors are generated. |
Safe Handling and Storage Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, amines, acids, and bases.
Emergency Procedures
| Emergency | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash affected area with soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.
Experimental Protocols and Signaling Pathways
Similarly, detailed information regarding the signaling pathways associated with the toxicological effects of this compound is not available in the public domain. The health hazards identified are based on general toxicological data for acidic anhydrides and related compounds.
Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
